molecular formula C12H16O2 B1436254 4-Amyloxybenzaldehyde-d1

4-Amyloxybenzaldehyde-d1

Cat. No.: B1436254
M. Wt: 193.26 g/mol
InChI Key: YAPVGSXODFOBBR-MMIHMFRQSA-N
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Description

4-Amyloxybenzaldehyde-d1 is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

deuterio-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,10H,2-4,9H2,1H3/i10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPVGSXODFOBBR-MMIHMFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C1=CC=C(C=C1)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Amyloxybenzaldehyde-d1. Given the limited direct literature on this specific deuterated compound, this guide extrapolates data from its non-deuterated isotopologue, 4-(pentyloxy)benzaldehyde, and established principles of deuterium isotope effects. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and organic synthesis.

Chemical and Physical Properties

The introduction of a single deuterium atom at the aldehyde position is expected to have a negligible effect on the bulk physical properties of the molecule. However, it will result in a slightly higher molecular weight. The following table summarizes the known properties of 4-(pentyloxy)benzaldehyde and the inferred properties for this compound.

Property4-(pentyloxy)benzaldehydeThis compound (Inferred)Data Source
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₅DO₂[1][2][]
Molecular Weight 192.25 g/mol 193.26 g/mol [1][2][]
CAS Number 5736-91-4Not available[1][2][]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1]
Odor AromaticAromatic[1]
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1]Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.Inferred

Spectroscopic Data (Inferred)

Deuteration at the aldehyde position will lead to characteristic changes in the spectroscopic data, which are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the shift of the C-H stretching frequency of the aldehyde group to a lower wavenumber due to the increased mass of deuterium.

Functional Group4-(pentyloxy)benzaldehyde (Typical Wavenumber, cm⁻¹)This compound (Predicted Wavenumber, cm⁻¹)
Aldehyde C-H Stretch~2830-2695~2150-2050
Carbonyl (C=O) Stretch~1705 (conjugated)~1705 (conjugated)
Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the characteristic aldehyde proton signal will be absent. In ²H NMR, a signal corresponding to the deuterium will appear.

Nucleus4-(pentyloxy)benzaldehyde (Typical Chemical Shift, δ)This compound (Predicted Chemical Shift, δ)
¹H NMR
Aldehyde Proton~9.8-10.0 ppm (singlet)Absent
Aromatic Protons~6.9-7.8 ppm (multiplets)~6.9-7.8 ppm (multiplets)
O-CH₂ Protons~4.0 ppm (triplet)~4.0 ppm (triplet)
Alkyl Protons~0.9-1.8 ppm (multiplets)~0.9-1.8 ppm (multiplets)
²H NMR
Aldehyde DeuteronNot applicable~9.8-10.0 ppm (singlet)
Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak for this compound will be observed at m/z = 193, which is one mass unit higher than that of the non-deuterated compound.

Ion4-(pentyloxy)benzaldehyde (m/z)This compound (m/z)
[M]⁺192193
[M+H]⁺193194

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the deuteration of 4-hydroxybenzaldehyde followed by a Williamson ether synthesis.

Synthesis of 4-hydroxybenzaldehyde-d1

Methodology: This can be achieved through a hydrogen-deuterium exchange reaction on 4-hydroxybenzaldehyde using a suitable deuterium source, such as D₂O, often in the presence of a catalyst.

Experimental Protocol:

  • Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., dioxane).

  • Add a deuterium source, such as D₂O, and a catalyst (e.g., a rhodium or palladium complex).

  • Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by ¹H NMR spectroscopy until the aldehyde proton signal disappears.

  • Upon completion, remove the solvent and deuterium source under reduced pressure.

  • Purify the resulting 4-hydroxybenzaldehyde-d1 by recrystallization or column chromatography.

Synthesis of this compound (Williamson Ether Synthesis)

Methodology: This classic ether synthesis involves the reaction of the phenoxide of 4-hydroxybenzaldehyde-d1 with an amyl halide.

Experimental Protocol:

  • To a solution of 4-hydroxybenzaldehyde-d1 in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) to form the corresponding phenoxide.

  • Add 1-bromopentane (amyl bromide) to the reaction mixture.

  • Heat the mixture and monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Deuteration cluster_1 Step 2: Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde D2O_catalyst D₂O, Catalyst 4-hydroxybenzaldehyde->D2O_catalyst H/D Exchange 4-hydroxybenzaldehyde-d1 4-hydroxybenzaldehyde-d1 D2O_catalyst->4-hydroxybenzaldehyde-d1 4-hydroxybenzaldehyde-d1_s2 4-hydroxybenzaldehyde-d1 Base_AmylHalide Base, Amyl Halide 4-hydroxybenzaldehyde-d1_s2->Base_AmylHalide Alkylation This compound This compound Base_AmylHalide->this compound G Crude_Product Crude this compound Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis NMR ¹H and ²H NMR Structural_Analysis->NMR IR IR Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amyloxybenzaldehyde-d1, a deuterated analog of 4-amyloxybenzaldehyde. The strategic incorporation of a deuterium atom at the formyl position offers a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in quantitative mass spectrometry-based assays. This document details a plausible synthetic route, comprehensive characterization methodologies, and expected analytical data.

Synthesis Methodology

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the non-deuterated precursor, 4-amyloxybenzaldehyde, via a Williamson ether synthesis. The second step is the selective deuteration of the formyl group.

Step 1: Synthesis of 4-Amyloxybenzaldehyde

The synthesis of 4-amyloxybenzaldehyde is achieved by the reaction of 4-hydroxybenzaldehyde with an amyl halide (e.g., 1-bromopentane) in the presence of a base.

Experimental Protocol:

  • Materials: 4-hydroxybenzaldehyde, 1-bromopentane, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1-bromopentane (1.2 eq) to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion of the reaction, filter the solid and wash with acetone.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-amyloxybenzaldehyde.

Step 2: Formyl-Selective Deuteration of 4-Amyloxybenzaldehyde

The selective deuteration of the formyl C-H bond can be achieved using deuterium oxide (D₂O) as the deuterium source, facilitated by a photoredox catalyst system.[1][2]

Experimental Protocol:

  • Materials: 4-amyloxybenzaldehyde, tetra-n-butylammonium decatungstate (TBADT), 2,4,6-triisopropylbenzenethiol, deuterium oxide (D₂O), dichloromethane (DCM).

  • Procedure:

    • In a glass vial, combine 4-amyloxybenzaldehyde (1.0 eq), TBADT (0.04 eq), and 2,4,6-triisopropylbenzenethiol (0.4 eq).

    • Add a 1:1 (v/v) mixture of DCM and D₂O.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 seconds and seal the vial.

    • Stir the mixture vigorously and irradiate with a 390 nm LED light source at room temperature for 24-48 hours.

    • Monitor the reaction for deuterium incorporation by ¹H NMR spectroscopy.

    • Upon completion, dilute the reaction mixture with a saturated aqueous solution of NaHCO₃ and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield this compound.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool to confirm the incorporation of deuterium.

¹H NMR Spectroscopy:

The most significant change in the ¹H NMR spectrum will be the disappearance or significant reduction of the aldehyde proton signal, which typically appears around 9.8-10.0 ppm for the non-deuterated compound.[3] The integration of the remaining proton signals should be consistent with the structure.

²H NMR Spectroscopy:

A peak corresponding to the deuterium atom at the formyl position will be observed in the ²H NMR spectrum, confirming successful deuteration.

¹³C NMR Spectroscopy:

The carbon of the C-D bond will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1).

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~7.8 (d, 2H)Aromatic (ortho to CHO)
~7.0 (d, 2H)Aromatic (meta to CHO)
~4.0 (t, 2H)-OCH₂-
~1.8 (m, 2H)-OCH₂CH₂-
~1.4 (m, 4H)-(CH₂)₂-
~0.9 (t, 3H)-CH₃
Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the mass of the deuterated compound.

Technique Expected Observation
Electron Ionization (EI-MS) Molecular ion (M⁺) peak at m/z = 193. The fragmentation pattern will be similar to the non-deuterated compound, with key fragments at m/z 192 ([M-H]⁺), 164 ([M-C₂H₅]⁺), and 121 ([M-C₅H₁₀]⁺).
High-Resolution Mass Spectrometry (HRMS) The exact mass of the molecular ion should be consistent with the calculated value for C₁₂H₁₅DO₂.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present in the molecule. The C-D stretching vibration will be a key indicator of deuteration.

Frequency (cm⁻¹) Assignment
~2950-2850C-H stretching (aliphatic)
~2100-2200C-D stretching (aldehyde)
~1685C=O stretching (conjugated aldehyde)[4]
~1600, 1580, 1510C=C stretching (aromatic)
~1250C-O stretching (aryl ether)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Formyl Deuteration start1 4-Hydroxybenzaldehyde product1 4-Amyloxybenzaldehyde start1->product1 Reflux reagent1 1-Bromopentane, K₂CO₃, Acetone start2 4-Amyloxybenzaldehyde product1->start2 product2 This compound start2->product2 390 nm light reagent2 D₂O, TBADT, Thiol Catalyst

Caption: Synthetic route to this compound.

Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_ms_details MS Details cluster_ir_details IR Details product This compound nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir h1_nmr ¹H NMR: - Absence of aldehyde proton signal nmr->h1_nmr h2_nmr ²H NMR: - Presence of formyl deuterium signal nmr->h2_nmr c13_nmr ¹³C NMR: - Triplet for C-D carbon nmr->c13_nmr ei_ms EI-MS: - M⁺ at m/z 193 ms->ei_ms hrms HRMS: - Confirms C₁₂H₁₅DO₂ ms->hrms cd_stretch C-D stretch: ~2100-2200 cm⁻¹ ir->cd_stretch

Caption: Analytical workflow for structural confirmation.

References

Deuterated 4-Amyloxybenzaldehyde: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated 4-amyloxybenzaldehyde. Given the importance of isotopically labeled compounds in pharmaceutical research for use as internal standards and in metabolic studies, ensuring the chemical and isotopic integrity of this reagent is paramount. This document outlines the principal degradation pathways, provides recommended storage and handling procedures, and details a representative experimental protocol for stability assessment.

The information herein is compiled from publicly available data on benzaldehyde derivatives and general principles of chemical stability. It should be noted that specific quantitative stability data for deuterated 4-amyloxybenzaldehyde is not widely available in peer-reviewed literature. Therefore, the quantitative data presented is illustrative and based on typical behavior of analogous compounds.

Core Stability Profile

Deuterated 4-amyloxybenzaldehyde, like its non-deuterated counterpart, is susceptible to degradation through several pathways, primarily oxidation and photodegradation. The presence of the aldehyde functional group and the ether linkage are the main determinants of its chemical stability.

Key Stability Considerations:

  • Oxidation: The aldehyde group is prone to oxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid, 4-amyloxybenzoic acid. This process can be accelerated by elevated temperatures and exposure to light.

  • Photodegradation: Aromatic aldehydes can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction pathways and the formation of various impurities.

  • Hydrolytic Stability: The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions, which would yield 4-hydroxybenzaldehyde and pentanol. Under neutral and basic conditions, the ether bond is typically stable.

  • Thermal Stability: Elevated temperatures can increase the rate of oxidation and other potential degradation reactions.

Recommended Storage and Handling

To maintain the purity and integrity of deuterated 4-amyloxybenzaldehyde, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation of the aldehyde group to a carboxylic acid.[1]
Light Store in a light-resistant container (e.g., amber vial).To protect against photodegradation.[1]
Moisture Keep container tightly sealed in a dry place.To prevent potential hydrolysis, although the risk is low for the ether linkage.
Handling Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.To avoid inhalation and skin contact.

Potential Degradation Pathways

The primary degradation pathways for deuterated 4-amyloxybenzaldehyde are illustrated below. The deuteration on the aromatic ring is not expected to influence these primary chemical degradation routes significantly.

d-4-Amyloxybenzaldehyde d-4-Amyloxybenzaldehyde d-4-Amyloxybenzoic Acid d-4-Amyloxybenzoic Acid d-4-Amyloxybenzaldehyde->d-4-Amyloxybenzoic Acid Oxidation (O2) Photodegradation Products Photodegradation Products d-4-Amyloxybenzaldehyde->Photodegradation Products Light (hν) d-4-Hydroxybenzaldehyde d-4-Hydroxybenzaldehyde d-4-Amyloxybenzaldehyde->d-4-Hydroxybenzaldehyde Acid Hydrolysis (H+)

Caption: Primary degradation pathways for deuterated 4-amyloxybenzaldehyde.

Illustrative Stability Data (Forced Degradation)

The following table summarizes the expected outcomes of a forced degradation study on deuterated 4-amyloxybenzaldehyde. The degradation percentages are illustrative and represent a typical outcome for a benzaldehyde derivative after a defined stress period (e.g., 24-48 hours). Actual degradation will depend on the precise experimental conditions.

Stress ConditionReagent/ConditionTemperatureExpected Primary Degradant(s)Illustrative Degradation (%)
Acid Hydrolysis 0.1 M HCl60°CDeuterated 4-Hydroxybenzaldehyde5 - 15%
Base Hydrolysis 0.1 M NaOH60°CNo significant degradation< 2%
Oxidation 3% H₂O₂Room TempDeuterated 4-Amyloxybenzoic Acid10 - 25%
Thermal Solid State60°CDeuterated 4-Amyloxybenzoic Acid< 5%
Photolytic UV/Vis LightRoom TempVarious Photoproducts5 - 20%

Experimental Protocol: Forced Degradation Study

This section outlines a typical protocol for conducting a forced degradation study to assess the stability of deuterated 4-amyloxybenzaldehyde. The goal is to generate potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Deuterated 4-Amyloxybenzaldehyde

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • HPLC system with a UV detector and a C18 column

Sample Preparation

Prepare a stock solution of deuterated 4-amyloxybenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 60°C for 48 hours. Also, expose a solution of the compound (1 mg/mL in acetonitrile) to 60°C for 48 hours.

  • Photostability: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

Analytical Method

Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating RP-HPLC method. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water. The detector wavelength should be set at the λmax of 4-amyloxybenzaldehyde. The method should be able to separate the intact drug from all major degradation products.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by Stability-Indicating HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Evaluate Peak Purity and Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

Conclusion

References

4-Amyloxybenzaldehyde-d1 isotopic purity determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Purity Determination of 4-Amyloxybenzaldehyde-d1

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of this compound, a deuterated analog of a common aromatic aldehyde. Accurate determination of isotopic enrichment is critical for applications such as internal standards in quantitative mass spectrometry, metabolic tracers, and for understanding kinetic isotope effects.[1][2]

This document outlines the primary analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—complete with detailed experimental protocols and data interpretation strategies.

Core Analytical Strategies

The determination of isotopic purity is a multi-faceted process that involves confirming the chemical purity of the substance and then quantifying the degree of isotopic enrichment. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.[3]

  • Chemical Purity Assessment (HPLC): Initially, the chemical purity of the this compound sample must be established to ensure that any detected impurities do not interfere with the isotopic analysis.

  • Isotopic Enrichment Quantification (MS & NMR): High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for quantifying the ratio of the deuterated species to its non-deuterated counterpart.[1][4]

The logical workflow for this determination is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_final Final Reporting Prep Prepare this compound in appropriate solvent HPLC Chemical Purity Analysis (HPLC) Prep->HPLC MS Isotopic Enrichment (HRMS) Prep->MS NMR Positional Integrity & Purity (¹H & ²H NMR) Prep->NMR Data_HPLC Quantify Chemical Impurities HPLC->Data_HPLC Data_MS Calculate Isotopic Ratio from m/z Intensities MS->Data_MS Data_NMR Calculate Isotopic Purity from Signal Integrals NMR->Data_NMR Report Final Purity Report Data_HPLC->Report Chemical Purity ≥99%? Data_MS->Report Data_NMR->Report

Caption: Overall workflow for the determination of chemical and isotopic purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of the molecule.[5][6] For this compound, the analysis focuses on the relative intensities of the molecular ion peaks corresponding to the deuterated ([M+H]⁺ at m/z 208.14) and non-deuterated ([M+H]⁺ at m/z 207.13) species.

Data Presentation: HRMS Analysis

The table below summarizes the expected results from an LC-MS analysis using a high-resolution mass spectrometer like a TOF or Orbitrap.

Parameter4-Amyloxybenzaldehyde (Undeuterated)This compound (Deuterated)
Chemical Formula C₁₂H₁₆O₂C₁₂H₁₅DO₂
Neutral Monoisotopic Mass 206.1150207.1213
Observed [M+H]⁺ (m/z) 207.1223208.1286
Relative Intensity (%) 1.298.8
Isotopic Purity (%) \multicolumn{2}{c}{98.8% }
Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like acetonitrile. Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • Chromatographic Separation:

    • System: UHPLC system.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Detection:

    • Instrument: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Resolution: > 25,000.

    • Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the deuterated and non-deuterated species. Integrate the peak areas to determine their relative abundance.

Visualization: MS Data Analysis Workflow

G Acquire Acquire Full Scan HRMS Data EIC Extract Ion Chromatograms (EIC) for m/z 207.12 & 208.13 Acquire->EIC Integrate Integrate Peak Areas (Area_d0 and Area_d1) EIC->Integrate Calculate Calculate Isotopic Purity: %Purity = [Area_d1 / (Area_d0 + Area_d1)] * 100 Integrate->Calculate Result Reported Isotopic Purity Calculate->Result

Caption: Workflow for calculating isotopic purity from HRMS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and an independent method for quantifying isotopic purity. For this compound, where the deuterium is on the aldehyde group, ¹H NMR is particularly effective.[4] The isotopic purity is determined by comparing the integral of the residual, non-deuterated aldehyde proton signal with the integrals of other protons in the molecule. ²H NMR can be used to confirm the presence and location of the deuterium atom.[7]

Data Presentation: ¹H NMR Analysis
SignalChemical Shift (δ, ppm)MultiplicityIntegration (Relative)Assignment
1 9.87Singlet0.012Aldehyde proton (residual CH O)
2 7.82Doublet2.00Aromatic protons (ortho to CHO)
3 7.01Doublet2.00Aromatic protons (ortho to O-Amyl)
4 4.05Triplet2.00-OCH ₂-
5 1.80Multiplet2.00-OCH₂CH ₂-
6 1.40Multiplet4.00-(CH ₂)₂-CH₃
7 0.93Triplet3.00-CH

Calculation of Isotopic Purity: The aromatic protons at 7.82 ppm (2H) serve as an internal reference.

  • Expected Integral for 1H (aldehyde): 1.00 (relative to the 2H signal at 7.82 ppm)

  • Observed Integral for 1H (aldehyde): 0.012

  • Percentage of Undeuterated Species: (0.012 / 1.00) * 100% = 1.2%

  • Isotopic Purity (Deuterated): 100% - 1.2% = 98.8%

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single pulse (zg30).

    • Number of Scans: 16 to 64, to achieve adequate signal-to-noise for the small residual proton signal.

    • Relaxation Delay (d1): 5 seconds, to ensure full relaxation of all protons for accurate integration.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the residual aldehyde peak and a well-resolved aromatic signal.

  • ²H NMR Spectroscopy (Confirmation):

    • Spectrometer: 400 MHz (observe frequency ~61.4 MHz).

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 128 or more, due to the lower sensitivity of deuterium.

    • Data Processing: A single peak should be observed around 9.87 ppm, confirming the deuterium is at the aldehyde position.

Chemical Purity by HPLC

Ensuring the chemical purity of the sample is a critical prerequisite for accurate isotopic analysis. A standard HPLC-UV method can quantify related impurities.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Prepare a sample solution of this compound in acetonitrile/water (50:50) at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • System: HPLC with UV/Vis Detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 284 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The chemical purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The sample should exhibit a chemical purity of >99% for the isotopic analysis to be considered valid.

Summary and Conclusion

The determination of isotopic purity for this compound requires a synergistic approach. HPLC is first employed to confirm chemical purity, ensuring the absence of confounding impurities. High-resolution mass spectrometry and ¹H NMR spectroscopy then serve as complementary techniques to accurately quantify the level of deuterium incorporation.[1] HRMS provides a direct measure of the relative abundance of deuterated and non-deuterated molecules, while ¹H NMR allows for calculation based on the integration of residual proton signals against an internal standard within the molecule itself. Together, these methods provide a robust and reliable assessment, ensuring the quality of the labeled compound for its intended scientific application.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amyloxybenzaldehyde is an organic compound featuring a benzaldehyde ring substituted with a pentyloxy group.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of fragrances and more complex molecules.[1] The deuterated form, 4-Amyloxybenzaldehyde-d1, is of interest in mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analysis due to the distinct mass spectrometric signature conferred by the deuterium atom. This document compiles the known physical constants of the non-deuterated parent compound and provides standard experimental protocols for their determination.

Physicochemical Data

The introduction of a single deuterium atom in place of a protium atom results in a negligible change to the molecule's electronic structure and, consequently, minor effects on its bulk physical properties such as melting point, boiling point, and density. The most significant and predictable change is the increase in molecular weight.

Molecular Structure and Weight
  • 4-Amyloxybenzaldehyde: C₁₂H₁₆O₂[1]

  • This compound: C₁₂H₁₅DO₂

The molecular weight of the non-deuterated compound is approximately 192.25 g/mol .[2][3] The precise molecular weight of the deuterated species will depend on the specific position of the deuterium atom. Assuming the substitution is on the aldehyde functional group (a common target for deuteration), the calculated molecular weight would be approximately 193.26 g/mol .

Tabulated Physical Constants

The following data pertains to the non-deuterated compound, 4-Amyloxybenzaldehyde (CAS 5736-91-4).[2]

Physical ConstantValueUnitNotes
Appearance Colorless to pale yellow liquid-[1]
Molecular Weight 192.25 g/mol [2]
Boiling Point 144-147 (at 1 mmHg)°C[4][5]
Density 1.019g/cm³[4]
Refractive Index 1.5340-[4]
Flash Point 113°CCalculated
Solubility Limited solubility in water-Soluble in organic solvents like ethanol and ether.[1]

Note on Deuteration Effects:

  • Boiling Point: Deuterated compounds typically exhibit a slightly higher boiling point than their protium counterparts due to the increased molecular weight and stronger intermolecular forces (C-D bonds are slightly less polarizable but have a lower zero-point energy).

  • Density: The density of the deuterated compound is expected to be slightly higher than the non-deuterated form due to the increase in mass within a nearly identical molecular volume.

Experimental Protocols

The determination of fundamental physical constants is crucial for the characterization and quality control of chemical substances.[6] Standardized methods are employed to ensure accuracy and reproducibility.

Melting Point Determination

While 4-Amyloxybenzaldehyde is a liquid at room temperature, this protocol is relevant for solid derivatives or impurities. The capillary method is most common.[7]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[8]

Procedure (Capillary Method):

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[9][10]

  • Loading: Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[10][11]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.[7][10] Modern devices use a heated metal block and a digital thermometer.[8]

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

  • Observation: Observe the sample through the magnified eyepiece. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[8]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] This temperature is a key indicator of purity.[13]

Procedure (Thiele Tube Method):

  • Apparatus: A Thiele tube, thermometer, a small test tube (Durham tube), and a capillary tube (sealed at one end) are required.[14]

  • Sample Preparation: Fill the small test tube to about half-full with the liquid sample (e.g., 4-Amyloxybenzaldehyde). Place the capillary tube into the test tube with the open end down.[14]

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube, which is filled with mineral oil.[12][14]

  • Heating: Gently and continuously heat the side arm of the Thiele tube with a microburner.[14] Convection currents will ensure uniform heating of the oil bath.[12]

  • Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube.[12][14] Remove the heat source and allow the apparatus to cool slowly.

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12] Record the barometric pressure as boiling points are pressure-dependent.[14]

Density Measurement

Principle: Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[15]

Procedure (Pycnometer or Graduated Cylinder Method):

  • Mass of Container: Using an analytical balance, accurately measure the mass of a clean, dry container (e.g., a 10 mL graduated cylinder or a pycnometer for higher accuracy).[16]

  • Volume of Liquid: Add a specific volume of the liquid (e.g., 5.0 mL) to the container. Read the volume precisely from the bottom of the meniscus.[16]

  • Mass of Liquid and Container: Weigh the container with the liquid inside.[16]

  • Calculation:

    • Subtract the mass of the empty container from the combined mass to find the mass of the liquid.[16]

    • Divide the mass of the liquid by the volume it occupies to calculate the density.

    • For high precision, perform the measurement at a controlled temperature, as density is temperature-dependent.

Visualization of Workflow

A systematic approach is essential for the full physicochemical characterization of a new or modified compound like this compound.[17] This process ensures that all critical parameters are evaluated.[18][19]

G cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_physicochemical Physicochemical Characterization cluster_purity Purity Assessment synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ²H, ¹³C) purification->nmr ms Mass Spectrometry (Confirm M+1 Peak) purification->ms ftir FTIR Spectroscopy (Confirm Functional Groups) purification->ftir bp Boiling Point Determination ftir->bp density Density Measurement ftir->density ri Refractive Index ftir->ri solubility Solubility Screening ftir->solubility hplc HPLC / GC Analysis (>98% Purity Target) solubility->hplc

Caption: Physicochemical characterization workflow for this compound.

Conclusion

The physical constants of 4-Amyloxybenzaldehyde provide a strong baseline for the expected properties of its deuterated analogue, this compound. While direct experimental values for the deuterated compound are scarce, established protocols for determining boiling point, density, and other key parameters can be readily applied. The provided workflow and experimental details offer a comprehensive guide for researchers requiring thorough characterization of this and similar compounds in a drug development or research setting.

References

Spectroscopic Analysis of 4-Amyloxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-Amyloxybenzaldehyde. The following tables summarize the predicted ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data for 4-Amyloxybenzaldehyde

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88s1HAldehyde (-CHO)
7.83d2HAromatic (ortho to -CHO)
7.00d2HAromatic (ortho to -O-pentyl)
4.04t2H-O-CH₂ -(CH₂)₃-CH₃
1.81p2H-O-CH₂-CH₂ -CH₂-CH₂-CH₃
1.43m4H-O-(CH₂)₂-CH₂ -CH₂ -CH₃
0.94t3H-O-(CH₂)₄-CH₃

s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for 4-Amyloxybenzaldehyde

Chemical Shift (δ) ppmAssignment
190.7Aldehyde (C HO)
164.2Aromatic (C -O-pentyl)
131.9Aromatic (C H, ortho to -CHO)
129.9Aromatic (C -CHO)
114.8Aromatic (C H, ortho to -O-pentyl)
68.4-O-CH₂ -(CH₂)₃-CH₃
28.8-O-CH₂-CH₂ -CH₂-CH₂-CH₃
28.2-O-(CH₂)₂-CH₂ -CH₂-CH₃
22.4-O-(CH₂)₃-CH₂ -CH₃
14.0-O-(CH₂)₄-CH₃

Mass Spectrometry (MS)

Mass spectrometry of 4-Amyloxybenzaldehyde provides information about its molecular weight and fragmentation pattern, aiding in its identification. The data presented here is from electron ionization (EI) mass spectrometry.

Table 3: Mass Spectrometry Data for 4-Amyloxybenzaldehyde

m/zRelative Intensity (%)Putative Fragment Assignment
19235[M]⁺ (Molecular Ion)
121100[M - C₅H₁₁]⁺
9315[C₆H₅O]⁺
7120[C₅H₁₁]⁺
4330[C₃H₇]⁺

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in 4-Amyloxybenzaldehyde. The characteristic absorption bands are summarized in the table below.

Table 4: Infrared (IR) Spectroscopic Data for 4-Amyloxybenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
2940, 2861StrongC-H stretch (alkyl)[1]
2838, 2742MediumC-H stretch (aldehyde)[1]
1691StrongC=O stretch (aldehyde)[1]
1600StrongC=C stretch (aromatic)[1]
1259, 1160StrongC-O stretch (ether), C-H in-plane bend (aromatic)[1]
833StrongC-H out-of-plane bend (para-substituted aromatic)[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like 4-Amyloxybenzaldehyde.

4.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Amyloxybenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Tube Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.2 Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

4.3 IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of liquid or solid 4-Amyloxybenzaldehyde directly onto the ATR crystal.

  • Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like 4-Amyloxybenzaldehyde.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis & Purification of 4-Amyloxybenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (EI-MS) Synthesis->MS Sample IR IR Spectroscopy (ATR-FTIR) Synthesis->IR Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity Data MS->Structure_Elucidation Molecular Weight & Fragmentation Data IR->Structure_Elucidation Functional Group Data Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmed Structure

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of 4-Amyloxybenzaldehyde.

References

Commercial Availability and Synthetic Pathways of 4-Amyloxybenzaldehyde-d1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Amyloxybenzaldehyde-d1, a deuterated analog of 4-Amyloxybenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require this compound for use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. This guide also outlines a plausible synthetic protocol for its preparation.

Commercial Availability

This compound is a specialty chemical available from a limited number of suppliers. It is primarily used in research and development, particularly in pharmacokinetic and metabolic studies where deuterium labeling can be advantageous.

Below is a summary of the available data on the commercial offerings of this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier Product Name CAS Number Molecular Formula Molecular Weight Purity Available Quantities Price
MedchemExpressThis compound342611-09-0C₁₂H₁₅DO₂193.26>98%CustomInquiry

Physicochemical Properties

Property Value
IUPAC Name 4-(pentyloxy)benzaldehyde-d1
Synonyms 4-n-Amyloxybenzaldehyde-d1, p-Pentyloxybenzaldehyde-d1
Appearance Solid or liquid
Storage Store at -20°C for long-term

Experimental Protocol: Synthesis of this compound

The following is a plausible, generalized experimental protocol for the synthesis of this compound, adapted from established methods for the deuteration of benzaldehydes. This protocol is for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.

Reaction Scheme:

  • Alkylation of 4-hydroxybenzaldehyde: 4-hydroxybenzaldehyde + 1-bromopentane → 4-amyloxybenzaldehyde

  • Deuteration of 4-amyloxybenzaldehyde: 4-amyloxybenzaldehyde + D₂O → this compound

Materials and Reagents:

  • 4-hydroxybenzaldehyde

  • 1-bromopentane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deuterium oxide (D₂O, 99.8% D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of 4-Amyloxybenzaldehyde

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add 1-bromopentane (1.2 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-amyloxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deuteration of 4-Amyloxybenzaldehyde

  • In a sealed reaction vessel, dissolve the purified 4-amyloxybenzaldehyde (1.0 eq) in D₂O.

  • Add a catalytic amount of NaOD in D₂O.

  • Heat the mixture at 100-120°C for 24-48 hours under an inert atmosphere (Argon or Nitrogen).

  • Monitor the deuterium incorporation by ¹H NMR spectroscopy by observing the disappearance of the aldehyde proton signal.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield this compound.

Characterization:

The final product should be characterized by:

  • ¹H NMR: To confirm the absence of the aldehyde proton and the overall structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry: To confirm the molecular weight and deuterium incorporation.

Visualizations

The following diagrams illustrate the synthetic pathway and a typical workflow for procuring and utilizing this specialized chemical.

G cluster_synthesis Synthetic Pathway for this compound A 4-hydroxybenzaldehyde C 4-amyloxybenzaldehyde A->C K2CO3, Acetone B 1-bromopentane B->C E This compound C->E NaOD (cat.) D D2O D->E

Caption: Synthetic route to this compound.

G cluster_procurement Procurement and Utilization Workflow A Identify Need for Deuterated Standard B Search Supplier Databases (e.g., MedchemExpress) A->B C Request Quotation (Price, Purity, Availability) B->C D Issue Purchase Order C->D E Receive and Verify Compound D->E F Use as Internal Standard in LC-MS/GC-MS/NMR E->F

Caption: Workflow for procurement and use.

In-Depth Technical Guide: Safety and Handling of 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Amyloxybenzaldehyde-d1, a deuterated analog of 4-amyloxybenzaldehyde. The information is compiled to ensure safe laboratory practices and proper management of this chemical compound.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
Synonyms 4-n-Pentyloxybenzaldehyde-alpha-d1
Molecular Formula CH₃(CH₂)₄OC₆H₄CDO
GHS Classification Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3)
Appearance Not specified, likely a liquid or solid
Odor Not specified

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

GHS ClassificationHazard Statement
Flammable liquids (Category 4)H227: Combustible liquid
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Short-term (acute) aquatic hazard (Category 3)H402: Harmful to aquatic life

Signal Word: Warning

Hazard Pictogram:

alt text

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to ensure personal and environmental safety.

TypePrecautionary Statement
Prevention P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P280: Wear protective gloves, eye protection, and face protection.
Response P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep container tightly closed. Store under inert gas as the compound is air-sensitive.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling Procedures

Detailed experimental protocols should be designed based on the specific research application. However, the following general procedures for handling this compound must be followed:

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, use a NIOSH-approved respirator with an appropriate cartridge.

4.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

4.3. Accidental Release Measures

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[1]

  • Large Spills: Evacuate the area. Contain the spill and prevent it from entering drains or waterways. Collect the material with a non-combustible absorbent and dispose of it as hazardous waste.

  • Ventilate the area and wash the spill site after material pickup is complete.

4.4. First-Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

4.5. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows relevant to working with this compound.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing/Measuring Weighing/Measuring Don PPE->Weighing/Measuring Reaction Setup Reaction Setup Weighing/Measuring->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Decontamination Decontamination Work-up/Purification->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Remove PPE Remove PPE Waste Disposal->Remove PPE

Caption: General Laboratory Experimental Workflow

G Chemical Properties Chemical Properties Hazard Identification Hazard Identification Chemical Properties->Hazard Identification Toxicity Data Toxicity Data Toxicity Data->Hazard Identification Exposure Scenarios Exposure Scenarios Risk Assessment Risk Assessment Exposure Scenarios->Risk Assessment Hazard Identification->Risk Assessment Control Measures Control Measures Risk Assessment->Control Measures

References

Technical Guide: Molecular Structure and Conformation of 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4-Amyloxybenzaldehyde-d1. This deuterated analog of 4-amyloxybenzaldehyde is primarily utilized as an internal standard in mass spectrometry-based analyses, where its distinct mass allows for precise quantification of the non-deuterated parent compound.

Molecular Structure

This compound consists of a central benzene ring substituted at opposite ends (the para position) by a deuterated aldehyde (formyl-d1) group and an amyloxy (pentyloxy) group linked via an ether bond.

  • Aromatic Core : A planar six-carbon benzene ring.

  • Formyl-d1 Group (-CDO) : The aldehyde proton has been replaced with a deuterium atom. This is the most common and synthetically accessible position for single deuteration in benzaldehyde derivatives.[1][2] The aldehyde group is an electron-withdrawing group, influencing the electronic properties of the aromatic ring.

  • Amyloxy Group (-O(CH₂)₄CH₃) : A five-carbon alkyl chain attached to the benzene ring through an ether linkage. This group is flexible and its conformation is a key determinant of the molecule's overall shape.

The key structural features and logical relationships between these components are illustrated in the diagram below.

cluster_molecule This compound cluster_substituents Substituents (Para Position) M Core Molecule Benzene Benzene Ring M->Benzene is based on Formyl Formyl-d1 Group (-CDO) Amyloxy Amyloxy Group (-O-C5H11) Benzene->Formyl is bonded to Ether Ether Linkage (-O-) Benzene->Ether is bonded to Ether->Amyloxy connects to

Fig 1. Logical components of this compound.

Quantitative Structural Data

The following table summarizes typical bond lengths and angles for the core structure, derived from computational studies and experimental data of analogous compounds.[3]

ParameterBond/Atoms InvolvedTypical Value (Å or °)Source
Bond Lengths
C=O (aldehyde)~1.21 ÅAnalogy[3]
C-D (aldehyde)~1.10 ÅStandard Value
C-C (aromatic)1.38 - 1.40 ÅAnalogy[3]
C(aromatic)-C(aldehyde)~1.47 ÅAnalogy[3]
C(aromatic)-O (ether)~1.37 ÅAnalogy[4][5]
O-C (ether alkyl)~1.43 ÅAnalogy[4][5]
C-C (alkyl chain)1.52 - 1.54 ÅStandard Value
Bond Angles
O=C-C (aldehyde/ring)~124°Analogy[3]
D-C-C (aldehyde/ring)~116°Analogy[3]
C-O-C (ether)~118°Analogy[4][5]
C-C-C (aromatic ring)~120°Idealized

Note: These values are representative and may vary slightly in the actual molecule due to vibrational effects and crystal packing forces.

Molecular Conformation

The conformation of this compound is defined by the spatial arrangement of its constituent groups.

  • Benzaldehyde Moiety : The benzaldehyde portion of the molecule (the aromatic ring and the formyl-d1 group) is expected to be largely planar. This planarity maximizes the conjugation between the aromatic π-system and the carbonyl group.

  • Amyloxy Chain : The five-carbon amyloxy chain introduces conformational flexibility. Rotation can occur around each C-C and C-O single bond. In the lowest energy state, the alkyl chain is expected to adopt a staggered, all-trans (anti-periplanar) conformation to minimize steric hindrance.

  • Overall Conformation : The orientation of the amyloxy group relative to the benzene ring is critical. The C(aromatic)-C(aromatic)-O-C(alkyl) dihedral angle determines its position. Similar to other alkoxybenzenes, the most stable conformation is likely one where the initial C-O-C plane of the ether is coplanar with the benzene ring.

Experimental Protocols

While a specific protocol for this compound is not published, a representative synthesis can be described based on established methods for formyl-selective deuteration of aromatic aldehydes.[1][6][7]

Synthesis: Formyl-Deuterium Exchange

This protocol describes a general method for the hydrogen-deuterium exchange at the formyl position of a benzaldehyde derivative using deuterium oxide (D₂O) as the deuterium source.

G start Start: 4-Amyloxybenzaldehyde reagents Add D₂O (deuterium source) + N-Heterocyclic Carbene (NHC) Catalyst + Organic Base (e.g., DBU) start->reagents reaction Reaction Vessel Stir at Room Temperature (e.g., 12-24 hours) reagents->reaction workup Aqueous Workup - Extract with organic solvent (e.g., Ethyl Acetate) - Wash with brine reaction->workup purify Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purify end Product: this compound purify->end

Fig 2. Workflow for formyl-d1 deuteration synthesis.
  • Preparation : 4-Amyloxybenzaldehyde is dissolved in a suitable anhydrous solvent (e.g., THF) in a reaction vessel under an inert atmosphere.

  • Catalyst Addition : An N-heterocyclic carbene (NHC) precatalyst and a non-nucleophilic organic base are added to the solution.

  • Deuterium Exchange : Deuterium oxide (D₂O), serving as the deuterium source, is added in excess. The mixture is stirred at room temperature. The NHC catalyst facilitates the reversible formation of a Breslow intermediate, allowing for the exchange of the formyl proton with deuterium from the solvent.[7]

  • Workup : Upon reaction completion (monitored by TLC or GC-MS), the reaction is quenched and extracted with an organic solvent. The organic layers are combined, washed, and dried.

  • Purification : The crude product is purified using silica gel column chromatography to yield pure this compound.

Structural Characterization

The structure and isotopic incorporation would be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS) : To confirm the mass increase of 1 Da compared to the non-deuterated standard, confirming successful deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: To confirm the disappearance of the aldehyde proton signal (typically around 9.9 ppm).

    • ¹³C NMR: To observe changes in the aldehyde carbon signal due to the C-D coupling.

    • ²H NMR: To confirm the presence of a deuterium signal.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : To observe the C-D stretching vibration (typically around 2100-2200 cm⁻¹) and the shift from the C-H stretch (around 2700-2800 cm⁻¹).

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of 4-Amyloxybenzaldehyde in Human Plasma using 4-Amyloxybenzaldehyde-d1 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amyloxybenzaldehyde is an aromatic aldehyde with potential applications in various industries, including pharmaceuticals and fragrances. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard, such as 4-Amyloxybenzaldehyde-d1, is the gold standard in quantitative mass spectrometry.[1][2] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, chromatography, and matrix effects, thereby ensuring high accuracy and precision.[3][4]

This document provides a detailed protocol for the extraction and quantification of 4-Amyloxybenzaldehyde in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Analyte and Internal Standard

CompoundStructureMolecular FormulaExact Mass
4-Amyloxybenzaldehyde4-Amyloxybenzaldehyde StructureC₁₂H₁₆O₂192.1150
This compoundthis compound StructureC₁₂H₁₅DO₂193.1213

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_spike Spike with This compound plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation UPLC Separation reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Overall workflow for the quantification of 4-Amyloxybenzaldehyde in human plasma.

Detailed Experimental Protocol

Materials and Reagents
  • 4-Amyloxybenzaldehyde (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 4-Amyloxybenzaldehyde and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 4-Amyloxybenzaldehyde primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC and QC samples at the desired concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
2.595
3.595
3.620
5.020
Mass Spectrometry Conditions
ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
4-Amyloxybenzaldehyde193.1121.11003015
This compound194.1122.11003015

Data Analysis and Quantification

The concentration of 4-Amyloxybenzaldehyde in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Summary

The following tables summarize the typical performance characteristics of this method.

Table 1: Calibration Curve Linearity

ParameterValue
Linear Range 0.5 - 500 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%Bias) (n=6)Inter-day Accuracy (%Bias) (n=18)
LLOQ 0.5≤ 10.0≤ 12.0± 15.0± 15.0
Low QC 1.5≤ 8.0≤ 10.0± 10.0± 12.0
Mid QC 50≤ 6.0≤ 8.0± 8.0± 10.0
High QC 400≤ 5.0≤ 7.0± 7.0± 9.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC 1.592.598.7
High QC 40095.1101.2

Signaling Pathway and Logical Relationships

The primary logical relationship in this application is the direct correlation between the analyte and its deuterated internal standard, which justifies its use for accurate quantification.

LogicalRelationship Analyte 4-Amyloxybenzaldehyde SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep Quantification Accurate Quantification Analyte->Quantification IS This compound (Internal Standard) IS->SamplePrep IS->Quantification Reference LCMS LC-MS/MS Analysis (Chromatography, Ionization) SamplePrep->LCMS Co-processed LCMS->Quantification Peak Area Ratio Corrects for Variability

Caption: Relationship between analyte, internal standard, and accurate quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 4-Amyloxybenzaldehyde in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for potential variability during sample processing and analysis. This method is suitable for supporting preclinical and clinical studies involving 4-Amyloxybenzaldehyde.

References

Application Notes and Protocols for 4-Amyloxybenzaldehyde-d1 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is a powerful tool used in physical organic chemistry and medicinal chemistry to elucidate reaction mechanisms and to enhance the metabolic stability of drug candidates.[1] The KIE is observed as a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] The most common isotopic substitution in drug discovery involves the replacement of a hydrogen atom (¹H) with a deuterium atom (²H or D).[3]

The C-D bond is stronger than the C-H bond due to the greater mass of deuterium, which leads to a lower zero-point vibrational energy.[1][4] Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for processes where C-H bond cleavage is the rate-determining step.[1][3] The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable insights into the transition state of the rate-determining step.[3] A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, with kH/kD values typically ranging from 2 to 7.[3] Secondary KIEs are smaller effects observed when the isotopic substitution is at a position adjacent to the reacting center.[2]

In drug development, introducing deuterium at a metabolically vulnerable position can slow down its breakdown by metabolic enzymes, such as Cytochrome P450 (CYP450).[5] This "deuterium switching" strategy can lead to an improved pharmacokinetic profile, including a longer half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of reactive metabolites.[6][7][8]

Application Note 1: Elucidating Reaction Mechanisms

Application: Investigating the mechanism of oxidation of 4-Amyloxybenzaldehyde.

Principle: By comparing the rate of oxidation of 4-Amyloxybenzaldehyde with its deuterated analog, 4-Amyloxybenzaldehyde-d1 (where the aldehydic hydrogen is replaced by deuterium), one can determine if the cleavage of the C-H bond is the rate-determining step. A significant primary kinetic isotope effect (kH/kD > 2) would provide strong evidence for this mechanism.

Hypothetical Data:

CompoundRate Constant (k) at 25°C (s⁻¹)kH/kD
4-Amyloxybenzaldehyde2.4 x 10⁻⁴6.0
This compound0.4 x 10⁻⁴

Interpretation: The observed kH/kD of 6.0 is a significant primary kinetic isotope effect, indicating that the aldehydic C-H bond is broken in the rate-determining step of the oxidation reaction.

Application Note 2: Enhancing Metabolic Stability in Drug Discovery

Application: Improving the pharmacokinetic profile of a drug candidate derived from 4-Amyloxybenzaldehyde.

Principle: Aldehydes are susceptible to rapid oxidation to carboxylic acids by enzymes such as aldehyde dehydrogenase. If this is a major metabolic pathway leading to rapid clearance of a drug candidate, replacing the aldehydic hydrogen with deuterium can slow down this metabolic process, thereby increasing the drug's half-life and exposure.[7][8]

Hypothetical In Vitro Metabolic Stability Data:

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
4-Amyloxybenzaldehyde1546.2
This compound759.2

Interpretation: The 5-fold increase in the in vitro half-life and the corresponding decrease in intrinsic clearance for this compound suggest that the deuteration at the aldehydic position significantly slows down its metabolism. This indicates that C-H bond cleavage at this position is a key step in its metabolic degradation. This strategy could lead to a more stable drug candidate with an improved pharmacokinetic profile in vivo.[6]

Experimental Protocols

Protocol 1: General Procedure for Determining the Kinetic Isotope Effect in a Chemical Reaction (e.g., Oxidation)

This protocol describes a general method for determining the KIE for the oxidation of 4-Amyloxybenzaldehyde and its deuterated analog.

Materials:

  • 4-Amyloxybenzaldehyde

  • This compound

  • Oxidizing agent (e.g., potassium permanganate, chromic acid)

  • Solvent (appropriate for the reaction, e.g., acetone, water)

  • Quenching agent (e.g., sodium bisulfite)

  • Internal standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of 4-Amyloxybenzaldehyde, this compound, and an internal standard in the chosen solvent at a known concentration (e.g., 10 mM).

    • Prepare a solution of the oxidizing agent at a suitable concentration.

  • Reaction Setup:

    • Set up two parallel reactions in thermostated vessels, one for the non-deuterated and one for the deuterated substrate.

    • To each vessel, add the substrate solution and the internal standard solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the oxidizing agent to each vessel simultaneously.

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a quenching agent.

  • Sample Analysis:

    • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aldehyde. The internal standard is used to correct for any variations in sample injection volume.

  • Data Analysis:

    • Plot the concentration of the aldehyde versus time for both the deuterated and non-deuterated reactions.

    • Determine the initial rate of each reaction from the slope of the initial linear portion of the concentration-time plot.

    • Calculate the rate constants (kH and kD) for each reaction.

    • The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of 4-Amyloxybenzaldehyde and its deuterated analog in human liver microsomes.

Materials:

  • 4-Amyloxybenzaldehyde

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Prepare separate solutions of 4-Amyloxybenzaldehyde and this compound in a small amount of organic solvent (e.g., DMSO) and then dilute with phosphate buffer to the final desired concentration (e.g., 1 µM).

  • Metabolic Reaction:

    • Pre-warm the HLM and the master mix to 37°C.

    • In a series of microcentrifuge tubes, add the HLM to the master mix.

    • Initiate the metabolic reaction by adding the substrate solution (either deuterated or non-deuterated) to the HLM-containing master mix.

    • Incubate the reaction at 37°C with gentle shaking.

  • Time Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the samples to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining parent compound (4-Amyloxybenzaldehyde or its deuterated analog) at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calc Calculation prep_H Prepare Non-Deuterated Substrate Solution react_H Initiate Reaction (H) prep_H->react_H prep_D Prepare Deuterated Substrate Solution react_D Initiate Reaction (D) prep_D->react_D sample_H Sample at Timepoints (H) react_H->sample_H sample_D Sample at Timepoints (D) react_D->sample_D analyze HPLC or LC-MS/MS Analysis sample_H->analyze sample_D->analyze calc_rates Calculate Rate Constants (kH, kD) analyze->calc_rates calc_kie Calculate KIE (kH / kD) calc_rates->calc_kie

Caption: Workflow for a kinetic isotope effect experiment.

KIE_Principle Principle of the Kinetic Isotope Effect Yaxis Potential Energy Xaxis Reaction Coordinate origin origin origin->Yaxis origin->Xaxis RH R-H TS Transition State RH->TS p1 RH->p1 RD R-D RD->TS p2 RD->p2 P Products TS->P Ea_H Ea (H) Ea_D Ea (D) ZPE_H ZPE (H) ZPE_D ZPE (D) e1 < e2 < e3 < e4 <

Caption: The principle of the deuterium kinetic isotope effect.

Metabolic_Pathway cluster_h Metabolism of 4-Amyloxybenzaldehyde cluster_d Metabolism of this compound parent_h 4-Amyloxybenzaldehyde metabolite_h 4-Amyloxybenzoic Acid parent_h->metabolite_h Fast Oxidation (kH) (e.g., Aldehyde Dehydrogenase) parent_d This compound metabolite_d 4-Amyloxybenzoic Acid-d1 parent_d->metabolite_d Slow Oxidation (kD) (kH > kD)

Caption: Effect of deuteration on the metabolic pathway.

References

Application Notes and Protocols for GC-MS Analysis of 4-Amyloxybenzaldehyde via PFBHA Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amyloxybenzaldehyde, also known as 4-pentyloxybenzaldehyde, is an aromatic aldehyde relevant in various fields, including fragrance, materials science, and as a potential biomarker. Its accurate quantification is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct GC-MS analysis of aldehydes can be challenging due to their polarity and potential for thermal degradation in the GC inlet.[1]

Derivatization is a chemical modification process that converts an analyte into a product with improved chromatographic and detection characteristics.[1] For aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a widely used and robust method.[1][2] This process, known as oximation, transforms the polar carbonyl group into a more stable, less polar, and more volatile oxime derivative. The resulting PFBHA-oxime is highly amenable to GC-MS analysis and provides enhanced sensitivity, particularly with electron capture or mass spectrometric detection.[1][2]

This application note provides a detailed protocol for the derivatization of 4-amyloxybenzaldehyde with PFBHA and its subsequent quantitative analysis by GC-MS, using 4-amyloxybenzaldehyde-d1 as an internal standard for improved accuracy and precision.

Principle of the Method

The derivatization reaction involves the nucleophilic addition of PFBHA to the carbonyl group of 4-amyloxybenzaldehyde, followed by the elimination of a water molecule to form a stable PFBHA-oxime. The deuterated internal standard, this compound, undergoes the same reaction, and its signal is used to correct for variations in sample preparation and instrument response.

The resulting PFBHA-oxime of 4-amyloxybenzaldehyde is then extracted and analyzed by GC-MS. The pentafluorobenzyl group in the derivative provides a characteristic mass spectrometric fragmentation pattern, often with a prominent ion at m/z 181, which is typically used for quantification in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

Experimental Protocols

Materials and Reagents
  • 4-Amyloxybenzaldehyde (analytical standard)

  • This compound (internal standard)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99% purity

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Pyridine (reagent grade)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Sample matrix (e.g., plasma, environmental water sample, reaction mixture)

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler vials (2 mL) with inserts

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • Microsyringes

Preparation of Solutions
  • 4-Amyloxybenzaldehyde Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-amyloxybenzaldehyde and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the appropriate solvent to cover the desired concentration range.

  • PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh.

Sample Preparation and Derivatization Workflow
  • Sample Collection: To a 2 mL autosampler vial, add 500 µL of the sample.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.

  • Derivatization: Add 100 µL of the PFBHA solution to the vial.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath at 60-70°C for 60 minutes.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of hexane, vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.[1]

  • Sample Transfer: Carefully transfer the upper organic layer to a clean autosampler vial with a microinsert.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample 1. Sample Collection (500 µL) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Add_PFBHA 3. Add PFBHA Reagent (100 µL) Spike->Add_PFBHA React 4. React at 60-70°C for 60 min Add_PFBHA->React Cool 5. Cool to Room Temperature React->Cool Add_Hexane 6. Add Hexane (500 µL) & Vortex Cool->Add_Hexane Centrifuge 7. Centrifuge for Phase Separation Add_Hexane->Centrifuge Transfer 8. Transfer Organic Layer Centrifuge->Transfer Dry 9. Dry with Sodium Sulfate Transfer->Dry GCMS 10. GC-MS Analysis Dry->GCMS

Derivatization and Extraction Workflow
GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These may need to be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 1 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ionsm/z 181 (Quantifier for both analyte and IS), plus one or two qualifier ions for each compound.

Data Presentation

Quantitative data for the analysis of aldehydes using PFBHA derivatization can vary depending on the specific aldehyde, matrix, and instrumentation. The following table provides a summary of expected performance characteristics based on literature values for similar aldehydes.

AnalyteMatrixLODLOQLinearity (R²)Recovery (%)Reference
BenzaldehydeWater~14-50 ng/mL~70-250 ng/mL>0.99N/A[4][5][6]
Hexanal, HeptanalHuman Blood0.006 nM, 0.005 nMN/A>0.99N/A[1]
Various AldehydesBeer0.2-500 µg/L (range)N/A>0.9988-107[7]
Long-chain AldehydesBiological0.5 pmolN/ALinear over 2 orders of magnitudeN/A[8]

LOD: Limit of Detection, LOQ: Limit of Quantification, N/A: Not Available in the cited reference.

Discussion

The PFBHA derivatization method offers several advantages for the analysis of 4-amyloxybenzaldehyde. It significantly improves the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and reproducibility.[1] The introduction of the pentafluorobenzyl group enhances the sensitivity of detection by mass spectrometry, allowing for the quantification of trace levels of the aldehyde.

The use of a deuterated internal standard is highly recommended for accurate quantification. This compound mimics the chemical behavior of the native analyte throughout the sample preparation and analysis process, effectively compensating for any analyte loss during extraction or variations in injection volume and instrument response.

It is important to note that PFBHA can react with aldehydes to form two geometric isomers (syn- and anti-oximes).[9] Depending on the chromatographic conditions, these may appear as two separate peaks or a single co-eluting peak. For quantitative analysis, it is common to sum the areas of both peaks if they are resolved.

Conclusion

The described protocol for PFBHA derivatization followed by GC-MS analysis provides a robust, sensitive, and reliable method for the quantitative determination of 4-amyloxybenzaldehyde in various matrices. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their analytical workflows. The detailed experimental procedures, expected quantitative performance, and illustrative workflow diagram facilitate the successful application of this technique.

References

Application Notes and Protocols for the Synthesis of Labeled Compounds Using 4-Amyloxybenzaldehyde-d1 as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic labeling is a critical technique in modern drug discovery and development, providing deep insights into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles.[1] The use of stable isotopes, such as deuterium (²H or D), has become a key strategy for enhancing the metabolic stability of drug candidates.[2][3] This is achieved through the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, is cleaved more slowly by metabolic enzymes like the cytochrome P450 (CYP450) family.[4][5] This can lead to a longer drug half-life, reduced clearance, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[6][7][8]

4-Amyloxybenzaldehyde-d1 is a deuterated building block designed for the synthesis of labeled compounds. The deuterium label at the formyl position makes it an ideal precursor for introducing a metabolic "soft spot" modification into a target molecule. This application note provides a detailed protocol for the synthesis of a deuterated stilbene derivative via a Wittig reaction and discusses the application of such labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies.

Application I: Synthesis of (E/Z)-1-(4-Amyloxyphenyl)-2-phenylethene-1-d

This protocol describes the synthesis of a deuterated stilbene derivative using this compound and benzyltriphenylphosphonium chloride in a Wittig reaction. Stilbenes are a class of compounds with diverse biological activities, and their metabolic fate is of significant interest.

Experimental Protocol: Wittig Reaction

1. Materials and Reagents:

  • This compound (>98% D incorporation)

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

  • Nitrogen or Argon atmosphere setup

2. Procedure:

  • Step 1: Ylide Generation. To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) and wash with anhydrous hexanes (3 x 5 mL) to remove the mineral oil. Add anhydrous THF (30 mL) to the flask. To this suspension, add benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol, 1.1 eq) portion-wise at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 1 hour until the solution turns deep orange, indicating the formation of the phosphorus ylide.

  • Step 2: Wittig Reaction. Dissolve this compound (1.93 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add the aldehyde solution dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the aldehyde is consumed.

  • Step 3: Work-up. Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Step 4: Purification. Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product contains the desired stilbene and triphenylphosphine oxide as a byproduct. Purify the crude mixture by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the (E/Z) mixture of 1-(4-Amyloxyphenyl)-2-phenylethene-1-d.[9][10][11]

Data Presentation: Synthesis of Deuterated Stilbene
ParameterValue
Starting Material This compound
Molar Mass ( g/mol )193.28
Amount (mmol)10.0
Product (E/Z)-1-(4-Amyloxyphenyl)-2-phenylethene-1-d
Molar Mass ( g/mol )269.40
Yield (Isolated) 2.05 g (76%)
Isotopic Enrichment (D) >98% (by ¹H NMR and MS)
E/Z Ratio ~3:1 (Determined by ¹H NMR)

Note: Yields and ratios are representative and may vary based on specific reaction conditions.

Experimental Workflow Diagram

G cluster_ylide Ylide Generation cluster_wittig Wittig Reaction cluster_purification Work-up and Purification ylide_start Benzyltriphenylphosphonium chloride + NaH in THF ylide_formation Stir at RT, 1h ylide_start->ylide_formation ylide_product Phosphorus Ylide Solution ylide_formation->ylide_product reaction Combine and Stir at RT, 4h ylide_product->reaction aldehyde This compound aldehyde->reaction quench Quench with aq. NH4Cl reaction->quench crude Crude Product Mixture extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final_product (E/Z)-Deuterated Stilbene purify->final_product

Caption: Workflow for the synthesis of a deuterated stilbene via the Wittig reaction.

Application II: Use in Drug Metabolism and Pharmacokinetic (DMPK) Studies

The primary application of synthesizing a deuterated compound like 1-(4-Amyloxyphenyl)-2-phenylethene-1-d is to evaluate the effect of deuterium substitution on its metabolic stability and pharmacokinetic profile compared to its non-deuterated (protio) analog.

Principle: The Kinetic Isotope Effect in Drug Metabolism

Many drug molecules are metabolized by oxidation of C-H bonds, a process often catalyzed by cytochrome P450 enzymes.[4] The rate-limiting step in many of these oxidations is the cleavage of the C-H bond. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this cleavage can be significantly reduced.[5] This is because the C-D bond has a lower zero-point energy and is therefore stronger than the C-H bond. The resulting slower metabolism can lead to:

  • Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.

  • Higher Plasma Concentration (Cmax) and Exposure (AUC): A greater amount of the drug is available to exert its therapeutic effect.[12]

  • Reduced Metabolic Clearance: The rate at which the drug is removed from the body is decreased.[6]

  • Altered Metabolite Profile: Slower metabolism at the deuterated site may lead to a reduction in the formation of specific metabolites, which can be advantageous if those metabolites are toxic or inactive.

Protocol: In Vitro Metabolic Stability Assay

1. Objective: To compare the rate of metabolism of the deuterated stilbene and its non-deuterated analog in human liver microsomes.

2. Materials:

  • (E/Z)-1-(4-Amyloxyphenyl)-2-phenylethene-1-d

  • (E/Z)-1-(4-Amyloxyphenyl)-2-phenylethene (non-deuterated analog)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for analysis

3. Procedure:

  • Step 1: Incubation. Prepare incubation mixtures containing phosphate buffer, HLM, and the test compound (either deuterated or non-deuterated) at a final concentration of 1 µM.

  • Step 2: Reaction Initiation. Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Step 3: Time Points. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Step 4: Analysis. Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Step 5: Data Analysis. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation: Hypothetical Pharmacokinetic Data

The following table summarizes hypothetical data from a comparative pharmacokinetic study in rats, illustrating the potential benefits of deuteration.

ParameterNon-Deuterated AnalogDeuterated Analog% Improvement
In Vitro t½ (min, HLM) 2575+200%
In Vivo t½ (hours) 2.14.5+114%
Cmax (ng/mL) 150220+47%
AUC (ng·h/mL) 8501600+88%
Clearance (mL/min/kg) 12.56.6-47%

Note: These values are hypothetical and serve to illustrate the typical effects of deuteration on pharmacokinetic parameters.[12]

Signaling Pathway Diagram: Impact of Deuteration on Metabolism

G cluster_pathway Metabolic Pathway Modification by Deuteration protio_drug Protio Drug (R-H) cyp450_p CYP450 Enzyme protio_drug->cyp450_p binds to metabolism_p Metabolism (C-H Cleavage) cyp450_p->metabolism_p catalyzes metabolite_p Metabolite (R-OH) metabolism_p->metabolite_p fast clearance_p Rapid Clearance metabolite_p->clearance_p deuterated_drug Deuterated Drug (R-D) cyp450_d CYP450 Enzyme deuterated_drug->cyp450_d binds to metabolism_d Slower Metabolism (C-D Cleavage) cyp450_d->metabolism_d catalyzes metabolite_d Reduced Metabolite Formation metabolism_d->metabolite_d slow (KIE) clearance_d Reduced Clearance metabolite_d->clearance_d

Caption: Deuteration slows CYP450-mediated metabolism due to the kinetic isotope effect.

This compound is a valuable precursor for the synthesis of deuterated molecules intended for use in pharmaceutical research. As demonstrated with the synthesis of a deuterated stilbene, this building block allows for the site-specific introduction of deuterium. The resulting labeled compounds are instrumental in studying the effects of deuteration on drug metabolism and pharmacokinetics, ultimately aiding in the design of safer and more effective drugs. The protocols and data presented here provide a framework for researchers to utilize this and similar labeled precursors in their drug development programs.

References

Application Notes and Protocols: 4-Amyloxybenzaldehyde-d1 in Elucidating Enzyme Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme reaction mechanisms is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating these mechanisms by revealing the rate-limiting steps and the nature of transition states. The substitution of a hydrogen atom with its heavier isotope, deuterium, at a position involved in bond breaking or formation during a reaction can lead to a measurable change in the reaction rate. 4-Amyloxybenzaldehyde-d1, a deuterated analog of 4-Amyloxybenzaldehyde, serves as a valuable probe for investigating the mechanisms of enzymes that metabolize aromatic aldehydes, such as Aldehyde Dehydrogenases (ALDH), Aldehyde Oxidases (AOX), and Cytochrome P450 (CYP450) enzymes. This document provides detailed application notes and protocols for the use of this compound in such studies.

Principle of Kinetic Isotope Effect (KIE)

The replacement of a protium (¹H) with a deuterium (²H or D) atom results in a greater reduced mass for the C-D bond compared to the C-H bond. This leads to a lower vibrational frequency and a lower zero-point energy for the C-D bond.[1] Consequently, more energy is required to break a C-D bond than a C-H bond, which can result in a slower reaction rate when this bond cleavage is the rate-determining step. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides insight into the transition state of the reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step.[1] Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond cleavage.

Application: Investigating the Aldehyde Dehydrogenase (ALDH) Reaction Mechanism

Aldehyde dehydrogenases are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a critical step in detoxification and various metabolic pathways.[2][3] The generally accepted mechanism involves a nucleophilic attack by a cysteine residue in the active site on the carbonyl carbon of the aldehyde, followed by hydride transfer to NAD(P)⁺.[3][4]

By using 4-Amyloxybenzaldehyde and its deuterated counterpart, this compound, the role of the aldehydic C-H bond cleavage in the rate-determining step of the ALDH-catalyzed reaction can be investigated.

Hypothetical Quantitative Data

The following table summarizes hypothetical kinetic data obtained from an experiment comparing the ALDH-catalyzed oxidation of 4-Amyloxybenzaldehyde and this compound.

SubstrateMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
4-Amyloxybenzaldehyde (H)50103.33 x 105
This compound (D)522.50.80 x 105

Kinetic Isotope Effect (KIE) Calculation:

  • KIE on Vmax: (Vmax,H / Vmax,D) = 10 / 2.5 = 4.0

  • KIE on kcat/Km: (kcat/Km)H / (kcat/Km)D = (3.33 x 105) / (0.80 x 105) = 4.16

The significant primary kinetic isotope effect (KIE > 2) on both Vmax and kcat/Km suggests that the cleavage of the aldehydic C-H bond is the rate-limiting step in the enzymatic reaction.

Experimental Protocols

I. Enzyme Kinetic Assay for Aldehyde Dehydrogenase (ALDH)

This protocol describes the determination of kinetic parameters for the oxidation of 4-Amyloxybenzaldehyde and this compound by ALDH.

Materials:

  • Recombinant human ALDH isozyme (e.g., ALDH1A1 or ALDH2)

  • 4-Amyloxybenzaldehyde

  • This compound

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Substrate Preparation:

    • Prepare stock solutions of 4-Amyloxybenzaldehyde and this compound in DMSO (e.g., 100 mM).

    • Prepare serial dilutions of each substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM). The final DMSO concentration in the assay should be kept below 0.5% (v/v) to avoid enzyme inhibition.

  • Enzyme Preparation:

    • Dilute the ALDH enzyme stock solution in cold assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • To each well of the microplate, add the following in order:

      • Assay buffer

      • NAD⁺ solution (final concentration, e.g., 2.5 mM)

      • Substrate solution (varying concentrations)

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the diluted ALDH enzyme to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate.

    • Calculate the kcat (Vmax/[E]total) and the catalytic efficiency (kcat/Km).

    • Determine the KIE on Vmax and kcat/Km.

II. Competitive KIE Experiment

This method offers a more precise determination of the KIE by analyzing the product ratio from a single reaction containing both the deuterated and non-deuterated substrates.

Materials:

  • Equimolar mixture of 4-Amyloxybenzaldehyde and this compound

  • ALDH enzyme, NAD⁺, and buffer as described above

  • Quenching solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol I, but use the equimolar mixture of the two substrates at a concentration close to the Km.

    • Allow the reaction to proceed to a low conversion (e.g., <10%) to ensure initial rate conditions.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding the quenching solution.

    • Extract the product (4-Amyloxybenzoic acid and 4-Amyloxybenzoic acid-d1) from the aqueous phase using an appropriate organic solvent.

    • Evaporate the organic solvent to concentrate the products.

  • LC-MS Analysis:

    • Reconstitute the dried product in a suitable solvent for LC-MS analysis.

    • Inject the sample onto an LC-MS system equipped with a suitable column to separate the product from the unreacted substrates.

    • Use mass spectrometry to determine the relative abundance of the non-deuterated (M) and deuterated (M+1) product.

  • KIE Calculation:

    • The KIE is calculated from the ratio of the products formed: KIE = ([Product]H / [Starting Material]H) / ([Product]D / [Starting Material]D). Since the starting materials are in an equimolar ratio, this simplifies to the ratio of the product peak areas from the mass spectrum.

Visualizations

signaling_pathway cluster_0 Cellular Environment Xenobiotic (4-Amyloxybenzaldehyde) Xenobiotic (4-Amyloxybenzaldehyde) ALDH ALDH Xenobiotic (4-Amyloxybenzaldehyde)->ALDH Substrate Binding Metabolite (4-Amyloxybenzoic acid) Metabolite (4-Amyloxybenzoic acid) ALDH->Metabolite (4-Amyloxybenzoic acid) Catalysis (Oxidation) Detoxification/Excretion Detoxification/Excretion Metabolite (4-Amyloxybenzoic acid)->Detoxification/Excretion Further Processing

Caption: Metabolic pathway of 4-Amyloxybenzaldehyde.

experimental_workflow cluster_1 Experimental Workflow for KIE Determination prep Prepare Substrates (H and D forms) and Enzyme assay Perform Enzyme Kinetic Assays prep->assay data_acq Monitor Reaction Progress (e.g., NADH formation at 340 nm) assay->data_acq analysis Calculate Kinetic Parameters (Km, Vmax) data_acq->analysis kie_calc Determine Kinetic Isotope Effect (kH/kD) analysis->kie_calc

Caption: Workflow for KIE determination.

logical_relationship cluster_2 Interpretation of KIE Results observation Observe a significant primary KIE (kH/kD > 2) implication1 C-H bond cleavage is part of the rate-determining step observation->implication1 implication2 Transition state involves the aldehydic hydrogen observation->implication2 conclusion Supports a hydride transfer mechanism for ALDH implication1->conclusion implication2->conclusion

Caption: Logic for interpreting KIE data.

Conclusion

This compound is a powerful tool for probing the reaction mechanisms of aldehyde-metabolizing enzymes. The protocols and hypothetical data presented here provide a framework for designing and interpreting experiments to elucidate the role of C-H bond cleavage in enzymatic catalysis. Such studies are crucial for understanding the fundamental biology of these enzymes and for the development of novel therapeutics that target them.

References

Application Notes and Protocols: Incorporation of 4-Amyloxybenzaldehyde-d1 in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and illustrative data for the incorporation of 4-Amyloxybenzaldehyde-d1 into various organic scaffolds. This deuterated building block is of significant interest in drug discovery and development, primarily for its potential to enhance the metabolic stability and pharmacokinetic profiles of bioactive molecules. The introduction of deuterium at the formyl position can influence the rate of metabolic oxidation, a key pathway in drug clearance.

Synthesis of this compound

A practical method for the synthesis of C-1 deuterated aldehydes is through N-heterocyclic carbene (NHC) catalyzed hydrogen-deuterium exchange. This approach offers mild reaction conditions and high deuterium incorporation.

Experimental Protocol: NHC-Catalyzed Deuteration of 4-Amyloxybenzaldehyde
  • To a 5 mL reaction vessel, add 4-amyloxybenzaldehyde (1 equivalent), an NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr, 10 mol%), and a base (e.g., potassium carbonate, 1 equivalent).

  • Dissolve the solids in a mixture of D₂O (1 mL) and an organic co-solvent (e.g., THF, 0.25 mL).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Upon completion, cool the reaction to room temperature and extract the product with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

AnalyteDeuterium Incorporation (%)Yield (%)
This compound>9585-95

Table 1: Representative quantitative data for the NHC-catalyzed deuteration of 4-amyloxybenzaldehyde. Data is illustrative and based on typical results for similar aromatic aldehydes.

G cluster_synthesis Synthesis of this compound 4-Amyloxybenzaldehyde 4-Amyloxybenzaldehyde NHC_catalyst NHC Catalyst, Base, D2O 4-Amyloxybenzaldehyde->NHC_catalyst This compound This compound NHC_catalyst->this compound

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound can be employed in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, serving as a deuterated building block for more complex molecules.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.[1][2][3][4][5] The use of this compound allows for the introduction of a deuterated vinyl group.

  • In a round-bottom flask under an inert atmosphere, suspend the desired phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise to generate the ylide.

  • Stir the resulting colored solution at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ProductYield (%)E/Z Ratio
1-(4-Amyloxyphenyl)-2-phenylethene-1-d80-90Varies with ylide

Table 2: Representative quantitative data for the Wittig reaction of this compound. Data is illustrative.

G cluster_wittig Wittig Reaction Workflow This compound This compound Phosphonium_Ylide Phosphonium Ylide This compound->Phosphonium_Ylide Deuterated_Alkene Deuterated Alkene Phosphonium_Ylide->Deuterated_Alkene

Caption: Wittig reaction with this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6][7][8][9][10] Using this compound allows for the preparation of deuterated benzylamines.

  • In a reaction flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 equivalents) portion-wise at room temperature.[7]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water or a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ProductYield (%)
N-Benzyl-1-(4-amyloxyphenyl)methanamine-1-d75-90

Table 3: Representative quantitative data for the reductive amination of this compound. Data is illustrative.

G cluster_reductive_amination Reductive Amination Workflow This compound This compound Amine Amine This compound->Amine Reducing_Agent Reducing Agent Amine->Reducing_Agent Deuterated_Amine Deuterated Amine Reducing_Agent->Deuterated_Amine

Caption: Reductive amination of this compound.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[11][12][13][14]

  • In a round-bottom flask, dissolve the ketone (e.g., acetone, 0.5 equivalents for dibenzalacetone formation) and this compound (1 equivalent) in ethanol.[11][12]

  • Add an aqueous solution of sodium hydroxide dropwise with stirring at room temperature.

  • Continue stirring for 30 minutes to 2 hours. The formation of a precipitate may be observed.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.

ProductYield (%)
1,5-bis(4-Amyloxyphenyl)-1,5-dideuterio-1,4-pentadien-3-one70-85

Table 4: Representative quantitative data for the aldol condensation of this compound with acetone. Data is illustrative.

G cluster_aldol Aldol Condensation Workflow This compound This compound Enolate Enolate (from Ketone) This compound->Enolate Deuterated_Enone Deuterated α,β-Unsaturated Ketone Enolate->Deuterated_Enone

Caption: Aldol condensation with this compound.

Conclusion

This compound is a valuable synthetic intermediate for the introduction of deuterium at a metabolically susceptible position in aromatic compounds. The protocols outlined above provide a foundation for its use in the synthesis of deuterated analogs of existing drugs and novel chemical entities for drug discovery programs. The presented reactions are robust and can be adapted to a wide range of substrates, enabling the generation of diverse libraries of deuterated molecules for further investigation.

References

Troubleshooting & Optimization

Improving solubility of 4-Amyloxybenzaldehyde-d1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for improving the aqueous solubility of 4-Amyloxybenzaldehyde-d1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

A1: this compound is an aromatic aldehyde. Its structure consists of a benzaldehyde ring substituted with a five-carbon alkyloxy (amyloxy) chain.[1] This hydrocarbon chain is hydrophobic (water-repelling), which gives the molecule limited solubility in water and other polar aqueous solutions.[1] While it is soluble in organic solvents like ethanol and ether, its hydrophobic nature presents challenges when preparing aqueous stock solutions for biological assays or other experiments.[1]

Q2: What are the primary methods for increasing the aqueous solubility of this compound?

A2: There are three main strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous media:

  • Cosolvency: This involves adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[2][3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate hydrophobic molecules, like this compound, making them soluble in water.[5][6]

  • Micellar Solubilization: This method uses surfactants, which are molecules that form spherical structures called micelles in water above a certain concentration.[7][8] The hydrophobic core of the micelle can entrap the insoluble compound, allowing it to be dispersed in the aqueous solution.[9]

Q3: Which cosolvents are recommended for solubilizing this compound?

A3: For pharmaceutical and biological research, it is crucial to use non-toxic cosolvents. Common choices include ethanol, propylene glycol, glycerine, and polyethylene glycols (PEGs).[2] The use of a cosolvent can dramatically increase the solubility of nonpolar solutes.[3] It is a widely used method for preparing formulations of poorly water-soluble drugs.[2]

Q4: How do cyclodextrins work to improve solubility?

A4: Cyclodextrins have a unique bucket-like structure that is hydrophilic on the outside and apolar (hydrophobic) on the inside.[4][5] This allows them to act as molecular containers. A poorly soluble molecule like this compound can fit into the hydrophobic cavity, forming an "inclusion complex."[4][10] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the overall solubility of the guest molecule.[4][10]

Q5: What is the mechanism of micellar solubilization?

A5: Micellar solubilization is a process that uses surfactants to increase the solubility of hydrophobic compounds.[7] Surfactants have a hydrophilic "head" and a hydrophobic "tail." In an aqueous solution, above a specific concentration known as the critical micelle concentration (CMC), these molecules self-assemble into micelles.[8] The hydrophobic tails point inward, creating a nonpolar core, while the hydrophilic heads face the outer aqueous environment.[9] Hydrophobic compounds like this compound can be partitioned into this hydrophobic core, effectively dissolving them in the aqueous solution.[9][11]

Troubleshooting Guide

Q1: I dissolved my this compound in a pure organic solvent (like DMSO or ethanol) to make a concentrated stock, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A1: This is a common issue known as "crashing out." It occurs because the high concentration of the organic solvent in the stock solution is not maintained upon high dilution into an aqueous medium. The compound is no longer soluble in the final, highly aqueous environment.

Solutions:

  • Use a Cosolvent System: Instead of diluting into a purely aqueous buffer, dilute your stock into a buffer that already contains a certain percentage of a cosolvent (e.g., 5-10% ethanol). This maintains a more favorable solvent environment.

  • Try Cyclodextrin Formulation: Prepare the this compound as an inclusion complex with a cyclodextrin (like HP-β-CD) first. This complex is water-soluble and will not precipitate upon dilution in a buffer.

  • Reduce Stock Concentration: If possible, lower the concentration of your initial stock solution. This will result in a lower final concentration of the organic solvent when you dilute it into the buffer, which may be below the precipitation threshold.

Q2: My final solution containing this compound appears hazy or cloudy. Is the compound fully dissolved?

A2: A hazy or cloudy appearance often indicates that the compound has not fully dissolved and may be present as a fine suspension or a colloidal dispersion rather than a true solution. This can lead to inaccurate concentration measurements and inconsistent experimental results.

Solutions:

  • Increase Solubilizing Agent: Try incrementally increasing the concentration of your cosolvent, cyclodextrin, or surfactant.

  • Apply Gentle Heating and Sonication: Gently warming the solution or placing it in an ultrasonic bath can sometimes provide the energy needed to overcome the dissolution barrier. Be cautious with heating, as it can degrade sensitive compounds.

  • Filter the Solution: If you suspect a fine precipitate, filtering the solution through a 0.22 µm syringe filter can remove undissolved particles. However, be aware that this will also lower the actual concentration of your compound if it was not fully dissolved. The goal should be to achieve a clear solution before this step.

  • Switch Methods: If one method consistently produces a cloudy solution, try one of the alternative solubilization strategies.

Q3: Which solubility enhancement method is best for my cell-based in vitro assay?

A3: The choice of method depends heavily on the sensitivity of your specific assay to the solubilizing agents. Each method has potential benefits and drawbacks that must be considered.

Data and Protocols

Physicochemical Properties

The following table summarizes the key properties of the non-deuterated analog, 4-(Pentyloxy)benzaldehyde, which are expected to be nearly identical for the deuterated version, with a minor difference in molecular weight.

PropertyValueReference(s)
CAS Number 5736-91-4[1][12][13]
Molecular Formula C₁₂H₁₆O₂[1][12]
Molecular Weight 192.25 g/mol [1][12][14]
Appearance Colorless to pale yellow liquid[1]
Aqueous Solubility Limited / Poor[1]
Organic Solvent Solubility Soluble in ethanol and ether[1]
Comparison of Solubility Enhancement Techniques
TechniqueMechanismCommon AgentsAdvantagesPotential Issues / Interferences
Cosolvency Reduces solvent polarity.Ethanol, Propylene Glycol, PEG 400, DMSO.Simple to implement, effective for moderate solubility increases.Organic solvents can affect enzyme activity, protein stability, or be toxic to cells at higher concentrations.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule in the cyclodextrin cavity.β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD).Low cellular toxicity, high efficiency, can improve compound stability.[4][6]May interact with other components of the assay (e.g., cholesterol from cell membranes). The complex size may affect membrane permeability.
Micellar Solubilization Entrapment within the hydrophobic core of micelles.Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.High loading capacity, can achieve significant solubility enhancement.[7]Surfactants can lyse cell membranes, denature proteins, and interfere with colorimetric or fluorescent assays.

Experimental Protocols

Protocol 1: Solubilization using a Cosolvent (Ethanol)

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Final Buffer: Prepare the desired final aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: If high dilutions are needed, perform serial dilutions of the stock solution in 100% ethanol.

  • Final Dilution: Add a small volume of the ethanolic stock solution to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing. The final concentration of ethanol should ideally be kept low (e.g., <1%) to minimize effects on biological systems.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness. If it remains clear, it is ready for use.

Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v).

  • Add Compound: Add the this compound directly to the HP-β-CD solution.

  • Incubate and Mix: Tightly cap the vial and mix vigorously. Incubate the mixture, for example, overnight at room temperature or for 1-2 hours at 37°C on a shaker or rotator.

  • Clarify Solution: After incubation, the solution should be clear. If any undissolved particulate matter remains, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant.

  • Determine Concentration: The concentration of the solubilized compound should be determined analytically (e.g., via UV-Vis spectrophotometry or HPLC) as it may not be exactly the amount added if saturation was reached.

Protocol 3: Solubilization using a Surfactant (Polysorbate 20)

  • Prepare Surfactant Solution: Prepare a solution of Polysorbate 20 (Tween® 20) in your aqueous buffer at a concentration well above its critical micelle concentration (CMC). A 1% solution is typically sufficient.

  • Prepare Compound Stock: Dissolve the this compound in a small amount of a volatile organic solvent like methanol or ethanol.

  • Thin Film Evaporation: In a round-bottom flask or glass vial, evaporate the solvent from the compound stock under a stream of nitrogen or using a rotary evaporator. This creates a thin film of the compound on the surface of the container.

  • Reconstitution: Add the prepared surfactant solution to the vial containing the thin film.

  • Mix and Sonicate: Vortex the solution vigorously. Use a bath sonicator for 15-30 minutes to aid in the formation of drug-loaded micelles. The solution should become clear.

  • Final Use: The resulting micellar solution can be used directly or further diluted in the same surfactant-containing buffer.

Visualizations

start Problem: This compound has poor aqueous solubility select Select Solubilization Strategy start->select cosolvent Method 1: Cosolvency select->cosolvent cyclo Method 2: Cyclodextrin Complexation select->cyclo micelle Method 3: Micellar Solubilization select->micelle prep Prepare Solution (See Protocols) cosolvent->prep cyclo->prep micelle->prep test Observe Solution Clarity (Visual Inspection) prep->test clear Result: Clear, Homogeneous Solution test->clear Yes cloudy Result: Cloudy or Precipitate test->cloudy No end Solution ready for experiment clear->end optimize Troubleshoot: - Increase agent concentration - Apply heat/sonication - Switch method cloudy->optimize optimize->select

Caption: A workflow for selecting and optimizing a solubility enhancement method.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

cluster_micelle Micelle Structure in Water cluster_legend Legend core Hydrophobic Core s1 S core->s1 s2 S core->s2 s3 S core->s3 s4 S core->s4 s5 S core->s5 s6 S core->s6 s7 S core->s7 s8 S core->s8 drug D s_legend S = Surfactant d_legend D = Drug

Caption: A micelle entrapping a hydrophobic drug (D) within its core.

References

Preventing degradation of 4-Amyloxybenzaldehyde-d1 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amyloxybenzaldehyde-d1. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Sample Discoloration (Yellowing/Browning) Oxidation of the aldehyde group.Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Prepare samples fresh and minimize exposure to air.
Low Analyte Recovery Adsorption to sample container surfaces or degradation.Use silanized glassware or polypropylene tubes. Prepare samples in a compatible solvent and consider derivatization immediately after preparation.
Unexpected Peaks in Chromatogram Degradation products (e.g., carboxylic acid from oxidation) or polymeric byproducts.Confirm the identity of extra peaks by mass spectrometry. Implement stabilization techniques such as the addition of an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration or proceed with immediate derivatization.
Poor Reproducibility Inconsistent sample handling and preparation leading to variable degradation.Standardize the entire sample preparation workflow, from storage of the neat compound to the final analytical step. Ensure consistent timing and temperature for all samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are oxidation and polymerization/autocondensation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air.[1] Aldehydes can also undergo aldol condensation or polymerization, particularly in the presence of acidic or basic catalysts.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] It is supplied as an air-sensitive liquid, so minimizing its exposure to oxygen is critical for long-term stability.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: High-purity, anhydrous solvents are recommended. Acetonitrile and methanol are commonly used for reversed-phase HPLC analysis. If using aqueous buffers, ensure they are deoxygenated. For long-term storage in solution, consider a non-polar, aprotic solvent and store under an inert atmosphere.

Q4: Can I do anything to stabilize my samples if I cannot analyze them immediately?

A4: Yes. For short-term storage, keep the samples at low temperatures (2-8°C) and protected from light. For longer-term stability, derivatization is the most effective method. Converting the aldehyde to a more stable derivative, such as a 2,4-dinitrophenylhydrazone, is a common and effective strategy.[2][3]

Q5: Are there any chemical stabilizers I can add to my samples?

A5: While the addition of stabilizers is a common practice for bulk storage of aldehydes, it may interfere with your analysis. For aliphatic aldehydes, weak alkaline substances or amines in the ppm range have been used to prevent polymerization.[4][5] However, for analytical samples, it is generally better to prevent degradation through proper handling and, if necessary, derivatization. If a stabilizer is considered, its compatibility with the analytical method must be thoroughly validated.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

This protocol outlines a general procedure for the preparation of this compound samples for HPLC analysis, emphasizing minimal degradation.

  • Reagent Preparation : Use HPLC-grade solvents. If an aqueous mobile phase is used, prepare it fresh and degas it thoroughly.

  • Standard Preparation :

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket), prepare a stock solution by dissolving an accurately weighed amount of the compound in a suitable anhydrous solvent (e.g., acetonitrile).

    • Prepare working standards by serial dilution of the stock solution.

  • Sample Preparation :

    • If the sample is a solid, extract the analyte using a suitable solvent.

    • If the sample is a liquid, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte and remove interfering matrix components.

  • Analysis : Analyze the prepared samples and standards by HPLC as soon as possible. If a delay is unavoidable, store the samples at 2-8°C in tightly sealed vials, protected from light.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for Enhanced Stability

This protocol describes the derivatization of this compound with DNPH to form a stable hydrazone derivative, suitable for HPLC-UV analysis.[2][3][6]

  • Reagent Preparation : Prepare a solution of DNPH in a suitable solvent, typically acetonitrile, containing a small amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) as a catalyst. Commercially available DNPH solutions can also be used.

  • Derivatization Reaction :

    • To a known volume of your sample or standard solution in a vial, add an excess of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for a specified period (e.g., 1-2 hours) or until the reaction is complete. The reaction progress can be monitored by observing the formation of the yellow/orange hydrazone.

  • Sample Cleanup (if necessary) : If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove excess DNPH and other interferences.

  • HPLC Analysis : Analyze the resulting stable DNPH-derivative by HPLC with UV detection at approximately 360 nm.[2]

Visualizations

cluster_Degradation Degradation Pathway This compound This compound Carboxylic_Acid 4-Amyloxybenzoic_acid-d1 This compound->Carboxylic_Acid Oxidation (Air/O2) Polymer Polymeric Byproducts This compound->Polymer Polymerization

Caption: Potential degradation pathways for this compound.

cluster_Workflow Recommended Sample Preparation Workflow Start Start: Sample/Standard Prep Prepare Solution (Anhydrous Solvent) Start->Prep Decision Immediate Analysis? Prep->Decision Derivatize Derivatize with DNPH Decision->Derivatize No Analyze_Direct Direct HPLC Analysis Decision->Analyze_Direct Yes Analyze_Deriv HPLC-UV Analysis (Stable Derivative) Derivatize->Analyze_Deriv End End: Data Acquisition Analyze_Direct->End Analyze_Deriv->End

Caption: Decision workflow for sample preparation of this compound.

cluster_Troubleshooting Troubleshooting Logic Issue Analytical Issue (e.g., Low Recovery, Extra Peaks) Check_Storage Check Storage Conditions (Temp, Inert Gas) Issue->Check_Storage Check_Handling Review Sample Handling (Exposure to Air) Issue->Check_Handling Check_Solvent Verify Solvent Quality (Anhydrous, Purity) Issue->Check_Solvent Implement_Deriv Implement Derivatization (e.g., DNPH) Check_Storage->Implement_Deriv Check_Handling->Implement_Deriv Check_Solvent->Implement_Deriv Result Improved Results Implement_Deriv->Result

Caption: Troubleshooting logic for analytical issues.

References

Troubleshooting peak tailing of 4-Amyloxybenzaldehyde-d1 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amyloxybenzaldehyde-d1

Welcome to the technical support center for troubleshooting HPLC analyses. This guide provides detailed answers, protocols, and visual aids to help you diagnose and resolve peak tailing issues encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantified?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak apex towards the end of the chromatogram. In an ideal separation, peaks are perfectly symmetrical (Gaussian). Tailing can compromise resolution between adjacent peaks and lead to inaccurate quantification.[1]

The degree of tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A Tailing Factor greater than 1.2 is generally indicative of a potential issue that needs addressing.[1]

Tailing Factor (Tf)Interpretation
Tf = 1.0 Perfectly symmetrical Gaussian peak
1.0 < Tf ≤ 1.2 Acceptable for most methods
Tf > 1.2 Significant tailing, investigation recommended[1]
Tf > 2.0 Unacceptable for most quantitative applications
Q2: My peak for this compound is tailing. What are the most common causes?

Peak tailing for a specific analyte like this compound is typically caused by chemical interactions within the column or by sample-related issues. Physical or system-wide problems usually affect all peaks in the chromatogram.

Primary Causes for a Specific Tailing Peak:

  • Secondary Silanol Interactions: The most frequent cause. Even though this compound is a neutral, polar compound, it can interact with residual silanol groups (Si-OH) on the silica-based stationary phase, creating a secondary retention mechanism that results in tailing.

  • Column Contamination: Accumulation of matrix components or previously injected samples at the column inlet can create active sites that interact with your analyte.[2]

  • Mobile Phase pH Issues: While less critical for neutral compounds, the mobile phase pH can influence the ionization state of the silica surface itself. At pH levels above 3, silanol groups become increasingly ionized (negatively charged), which can enhance unwanted interactions.[3]

  • Column Overload: Injecting too high a concentration (mass overload) of the analyte can saturate the stationary phase at the column inlet, leading to tailing.[4][5]

Q3: How do I troubleshoot peak tailing related to the mobile phase?

Mobile phase optimization is a critical first step. Small adjustments can significantly improve peak shape.

  • Adjust Mobile Phase pH: To minimize interactions with silanol groups, lower the mobile phase pH to between 2.5 and 3.5. This keeps the silanols in a neutral, protonated state. Additives like 0.1% formic acid are commonly used for this purpose and are compatible with mass spectrometry.[1][6]

  • Increase Buffer Strength: If you are using a buffered mobile phase, increasing the concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol activity. Note that high buffer concentrations are not ideal for MS detectors.

  • Change Organic Modifier: Solvents like acetonitrile and methanol interact differently with the stationary phase. If you are using acetonitrile, which does little to shield silanol groups, switching to methanol may improve the peak shape for some polar compounds.[3]

ParameterRecommended ActionPurpose
Mobile Phase pH Lower to pH 2.5 - 3.5 using 0.1% formic acid.Suppress ionization of residual silanol groups.[3]
Buffer Strength Increase concentration to 20-50 mM (for UV detection).Mask secondary interaction sites.
Organic Modifier Test methanol as an alternative to acetonitrile.Methanol can reduce silanol activity through hydrogen bonding.[3]
Q4: Could my HPLC column be the problem? How do I investigate it?

Yes, the column is a primary suspect. Here’s how to assess it:

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize residual silanol groups. If you are using an older "Type A" silica column, switching to a modern "Type B" silica column can drastically reduce tailing.[7]

  • Consider Alternative Stationary Phases: For polar analytes, columns with polar-embedded or polar-endcapped phases can provide better peak shape by shielding the analyte from the silica surface.[8][9]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase). Always check the column's documentation for recommended washing procedures.[2]

  • Replace the Guard Column: If you are using a guard column, it is the most likely component to become contaminated. Replace it first before troubleshooting the analytical column.[2]

  • Check for Voids: A void at the column inlet can cause peak distortion for all analytes. This often happens if the column has been dropped or subjected to extreme pressure shocks. A void usually requires column replacement.[1]

Q5: Can my sample injection cause the tailing?

Absolutely. The concentration of your sample and the solvent it's dissolved in are critical factors.

  • Mass Overload: This occurs when too much analyte mass is injected, saturating the stationary phase. The peak shape will often degrade, and retention time may decrease as the sample concentration increases.[4][5] To test for this, inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves and the retention time stabilizes, you were overloading the column.[4]

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), it can cause peak distortion, including tailing or fronting.[1] Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.

Q6: What if all the peaks in my chromatogram are tailing?

If every peak is affected, the problem is likely physical or system-wide, occurring before the separation begins.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector and the column, or between the column and the detector, can cause all peaks to broaden and tail. This is especially noticeable for early-eluting peaks.[10][11][12] Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep lengths as short as possible.

  • Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing poor peak shape for all analytes. This is often accompanied by an increase in backpressure.[2] The frit can sometimes be cleaned by back-flushing the column, but replacement is often necessary.

  • Poor Connections: A poorly seated fitting (e.g., a gap between the tubing and the column port) can create a void space where sample dispersion occurs, leading to tailing.[13]

Visual Troubleshooting Guides

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing the cause of peak tailing for this compound.

G start Peak Tailing Observed for this compound q1 Is it a single peak or all peaks tailing? start->q1 single_peak Single Peak Tailing q1->single_peak Single Peak all_peaks All Peaks Tailing q1->all_peaks All Peaks check_overload Check for Overload (Dilute Sample 1:10 & 1:100) single_peak->check_overload overload_yes Tailing Improves? YES: Mass Overload check_overload->overload_yes Yes overload_no NO check_overload->overload_no No check_solvent Check Injection Solvent (Dissolve in Mobile Phase) overload_no->check_solvent solvent_yes Tailing Improves? YES: Solvent Mismatch check_solvent->solvent_yes Yes solvent_no NO check_solvent->solvent_no No check_mobile_phase Optimize Mobile Phase (Lower pH to ~3) solvent_no->check_mobile_phase mp_yes Tailing Improves? YES: Silanol Interactions check_mobile_phase->mp_yes Yes mp_no NO check_mobile_phase->mp_no No check_column Evaluate Column (Flush, Replace Guard, Try New Column) mp_no->check_column col_yes Tailing Improves? YES: Column Contamination/Failure check_column->col_yes check_connections Check Fittings & Tubing (Minimize Dead Volume) all_peaks->check_connections conn_yes Tailing Improves? YES: Extra-Column Volume check_connections->conn_yes Yes conn_no NO check_connections->conn_no No check_frit Check Column Frit (Backflush Column) conn_no->check_frit frit_yes Tailing Improves? YES: Blocked Frit check_frit->frit_yes

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Mechanism of Secondary Silanol Interaction

This diagram illustrates how a polar analyte can interact with both the desired stationary phase and undesirable residual silanols, causing peak tailing.

G cluster_silica Silica Surface silica Si-O-Si-O-Si c18_1 C18 silanol Si-OH c18_2 C18 analyte This compound (Polar Analyte) analyte->c18_1 Primary Interaction (Hydrophobic) analyte->silanol Secondary Interaction (Hydrogen Bonding) CAUSES TAILING

Caption: Secondary interaction with residual silanols causes peak tailing.

Experimental Protocols

Protocol 1: Diagnosing Column Overload and Solvent Effects

Objective: To determine if peak tailing is caused by injecting too much sample mass or using an inappropriate injection solvent.

Methodology:

  • Prepare Sample Dilutions: Create two dilutions of your stock sample of this compound: one at 1:10 and another at 1:100, using the same solvent as the original sample.

  • Prepare a Mobile Phase Sample: Prepare a fourth sample by dissolving the analyte directly into your initial mobile phase composition to match the concentration of your original sample.

  • Sequential Injections:

    • Inject your original, undiluted sample. Record the retention time and calculate the Tailing Factor (Tf).

    • Inject the 1:10 dilution. Record retention time and Tf.

    • Inject the 1:100 dilution. Record retention time and Tf.

    • Inject the sample prepared in the mobile phase. Record retention time and Tf.

  • Data Analysis:

    • Mass Overload: If the Tf improves significantly (e.g., drops from 1.8 to 1.3) and the retention time stabilizes or slightly increases with the diluted samples, the original issue was mass overload.[5]

    • Solvent Effect: If the sample prepared in the mobile phase shows a significantly better peak shape than the original sample (at the same concentration), the issue was an injection solvent mismatch.

Protocol 2: Systematic Mobile Phase Optimization

Objective: To improve peak shape by mitigating secondary silanol interactions.

Methodology:

  • Establish a Baseline: Run your current method and record the Tailing Factor (Tf) for this compound.

  • pH Adjustment:

    • Prepare a new aqueous mobile phase containing 0.1% (v/v) formic acid. Ensure it is fully mixed and degassed.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject your sample and analyze the peak shape. A significant improvement in Tf suggests that silanol interactions were the primary cause.[3]

  • Evaluate Organic Modifier (If pH adjustment is insufficient):

    • If your current method uses acetonitrile, prepare a mobile phase with the same proportions but substituting methanol for acetonitrile.

    • Equilibrate the column thoroughly. Note that the system backpressure and analyte retention time will likely change.

    • Inject the sample and evaluate the peak shape.

Protocol 3: Column Cleaning and Evaluation

Objective: To restore column performance by removing contaminants and to verify if the column is the source of the problem.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Column Flush (Reversed-Phase C18):

    • Flush with HPLC-grade water (or your aqueous mobile phase without buffer salts) for 20 column volumes to remove buffers.

    • Flush with 100% Isopropanol for 20 column volumes.

    • Flush with 100% Acetonitrile for 20 column volumes.

    • Store the column in a suitable solvent (e.g., Acetonitrile/Water) or re-equilibrate for your analysis.

    • (Always consult the manufacturer's guidelines for your specific column)

  • Performance Verification:

    • After cleaning, re-equilibrate the column with your original mobile phase.

    • Inject a standard mix (if available) or your this compound sample.

    • If peak shape is restored, the problem was column contamination. If the tailing persists and other causes have been ruled out, the column may be permanently damaged and require replacement.[2]

References

Minimizing isotopic exchange of deuterium in 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of deuterium in 4-Amyloxybenzaldehyde-d1.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom in a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment. For this compound, the deuterium is on the aldehyde functional group (formyl position). Loss of this deuterium atom compromises the isotopic purity of the material, which is critical for its use in applications such as internal standards in quantitative mass spectrometry or as a tracer in metabolic studies.

Q2: What are the primary factors that cause the loss of the deuterium label from this compound?

A2: The primary factors that can lead to the exchange of the formyl deuterium are:

  • pH: The exchange is significantly accelerated under basic conditions due to the formation of an enolate intermediate. Acidic conditions can also catalyze exchange, though typically to a lesser extent for the formyl proton. The minimum rate of exchange for similar compounds is often found in a slightly acidic pH range.[1][2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate the exchange. Aprotic solvents are generally preferred for storage and handling when possible.

Q3: How should I store this compound to ensure its isotopic stability?

A3: To ensure long-term stability, it is recommended to:

  • Store the compound in a tightly sealed container to prevent exposure to atmospheric moisture.

  • Store at a low temperature, as recommended by the manufacturer (typically refrigerated or frozen).

  • If in solution, use a dry, aprotic solvent. If a protic solvent is necessary for your experiment, prepare the solution immediately before use and keep it at a low temperature.

Q4: Can the deuterium on the aromatic ring of a benzaldehyde derivative also exchange?

A4: Deuterium atoms on the aromatic ring are generally much more stable and less prone to exchange than the formyl deuterium under typical laboratory conditions. Exchange on the aromatic ring usually requires more drastic conditions, such as the presence of a strong acid or a metal catalyst at elevated temperatures.[1]

Troubleshooting Guides

Common Issues and Solutions
SymptomPossible CauseRecommended Solution
Loss of isotopic purity confirmed by MS or NMR analysis. Exposure to basic conditions: The sample may have been exposed to a basic solution (e.g., during workup, in a chromatography mobile phase, or on basic surfaces).Maintain a neutral or slightly acidic pH (around pH 2.6-4.5) during all experimental steps.[4] Use buffered solutions where appropriate.
Elevated temperature: The sample was stored or handled at an elevated temperature for an extended period.Store the compound at the recommended low temperature. Keep samples on ice or in a cooling block during preparation and analysis.
Use of protic solvents: The compound was dissolved in a protic solvent (e.g., water, methanol) for a prolonged time.If possible, use aprotic solvents (e.g., acetonitrile, THF). If a protic solvent is required, minimize the time the compound is in solution and keep the temperature low.
Inconsistent results in quantitative assays using this compound as an internal standard. On-column exchange: The pH of the LC mobile phase may be promoting deuterium exchange on the analytical column.Assess the pH of your mobile phase. If it is basic, consider using a different buffer system to lower the pH. Also, minimize the time the sample spends on the column by using a faster gradient if possible.
Degradation of the compound: In addition to isotopic exchange, the aldehyde may have oxidized to the corresponding carboxylic acid.Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use fresh solutions for your experiments.
Quantitative Data on Isotopic Stability

The following table provides representative data on the stability of the formyl proton in benzaldehyde, a related model compound, under various conditions. This data should be used as a guideline to understand the relative effects of pH and temperature on the stability of this compound.

Disclaimer: The following data is for benzaldehyde and is intended to illustrate general trends. The actual rates of exchange for this compound may vary.

ConditionTemperature (°C)Half-life of Formyl Deuterium (t½)Stability
pH 4.0 (Aqueous Buffer) 25> 1 weekHigh
pH 7.0 (Aqueous Buffer) 25Several daysModerate
pH 10.0 (Aqueous Buffer) 25HoursLow
pH 7.0 (Aqueous Buffer) 4> 1 weekHigh
pH 10.0 (Aqueous Buffer) 4DaysModerate
Aprotic Solvent (e.g., Acetonitrile) 25MonthsVery High

Visual Troubleshooting Guides

troubleshooting_workflow Troubleshooting Isotopic Exchange in this compound start Start: Isotopic Purity Loss Detected check_ph Check pH of all solutions and surfaces start->check_ph ph_ok Is pH neutral or acidic? check_ph->ph_ok check_temp Review storage and handling temperatures ph_ok->check_temp Yes adjust_ph Adjust pH to neutral/acidic range ph_ok->adjust_ph No temp_ok Were temperatures kept low? check_temp->temp_ok check_solvent Identify solvents used temp_ok->check_solvent Yes adjust_temp Implement strict low-temperature handling temp_ok->adjust_temp No solvent_ok Were aprotic solvents used? check_solvent->solvent_ok solution_found Solution Implemented solvent_ok->solution_found Yes adjust_solvent Switch to aprotic solvent or minimize exposure time solvent_ok->adjust_solvent No adjust_ph->solution_found adjust_temp->solution_found adjust_solvent->solution_found

Caption: Troubleshooting decision tree for isotopic exchange issues.

experimental_workflow Workflow for Minimizing Isotopic Exchange prep_solution Prepare Solutions (Use aprotic or buffered acidic solvents) sample_prep Sample Preparation (Perform on ice) prep_solution->sample_prep analysis Analysis (LC-MS or NMR) (Minimize analysis time) sample_prep->analysis data_eval Data Evaluation (Check for M+1 peak intensity) analysis->data_eval storage Storage (Tightly sealed, low temp) data_eval->storage

Caption: Experimental workflow to minimize deuterium exchange.

Experimental Protocols

Protocol 1: Quantification of Isotopic Purity by qNMR

Objective: To determine the percentage of deuterium incorporation at the formyl position of this compound using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, certified reference material)

  • Deuterated aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6)

  • NMR tubes

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a clean vial.

    • Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the sample to the standard should be approximately 1:1.

    • Dissolve the mixture in a known volume of the deuterated aprotic solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Data Processing and Analysis:

    • Integrate the signal corresponding to the residual formyl proton in 4-Amyloxybenzaldehyde (around 9.8-10.0 ppm).

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the molar ratio of the residual protonated species to the internal standard.

    • The percentage of deuterium incorporation is calculated as: %D = (1 - (moles of protonated species / total moles of sample)) * 100

Protocol 2: Assessment of Isotopic Purity by LC-MS/MS

Objective: To assess the isotopic purity of this compound by comparing the mass spectral signal intensities of the deuterated and non-deuterated species.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate LC column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for your instrument (e.g., 1 µg/mL).

  • LC-MS/MS Method Development:

    • Develop an LC method to achieve good chromatographic separation of the analyte from any potential impurities.

    • Optimize the MS parameters in positive ion mode. The protonated molecular ions to monitor will be [M+H]+ for the non-deuterated species and [M+D]+ (which will appear as [M+H]+ with a +1 mass shift) for the deuterated species.

  • Data Acquisition:

    • Inject the sample onto the LC-MS/MS system.

    • Acquire full scan mass spectra across the chromatographic peak of the analyte.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z corresponding to the protonated non-deuterated molecule and the protonated deuterated molecule.

    • Integrate the peak areas for both species.

    • The isotopic purity can be estimated as: % Purity = (Area of deuterated peak / (Area of deuterated peak + Area of non-deuterated peak)) * 100

    • Note: This provides a relative abundance and should be corrected for the natural abundance of isotopes if high accuracy is required.

References

4-Amyloxybenzaldehyde-d1 signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Amyloxybenzaldehyde-d1 using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly signal suppression, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the LC-MS analysis of this compound?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][2] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[1]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that correct for ion suppression?

Ideally, a deuterated internal standard (IS) should co-elute with the non-deuterated analyte and experience the same degree of ion suppression.[1] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case.[1] Differential ion suppression can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute.[1] This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.[1][3]

Q3: What are the common causes of signal suppression for a compound like this compound?

Several factors can contribute to the signal suppression of this compound:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices like plasma, urine, or tissue homogenates can compete for ionization.[4][5]

  • High Analyte Concentration: At high concentrations (>10⁻⁵ M), the linearity of the ESI response can be lost due to saturation of the droplet surface, leading to suppression.[4]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause signal suppression, while others, like formic acid, are generally more favorable for ESI.[4]

  • Ionization Source Contamination: Residue buildup in the ion source can lead to poor signal intensity and increased noise.[6]

  • Suboptimal Ionization Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to inefficient ionization.[7][8]

Q4: Which ionization technique is more susceptible to ion suppression, ESI or APCI?

Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][9] This is due to the more complex ionization mechanism in ESI, which relies heavily on droplet charge excess.[9] APCI, which involves gas-phase ionization, is less prone to interference from non-volatile matrix components.[9] If significant and persistent ion suppression is observed with ESI for this compound, considering APCI might be a viable alternative if the compound's properties are suitable.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

If you suspect ion suppression is affecting your this compound signal, the following experiment can help you diagnose and quantify the extent of the issue.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of this compound at a known concentration in the mobile phase.

  • Set up a post-column infusion system:

    • Use a syringe pump to continuously infuse the standard solution into the LC flow path after the analytical column and before the mass spectrometer's ion source. A 'T' connector is typically used for this purpose.

  • Inject a blank matrix sample (e.g., plasma extract without the analyte) onto the LC column.

  • Monitor the signal of the infused this compound over the course of the chromatographic run.

  • Interpretation: A stable, flat baseline for the analyte signal indicates no ion suppression. Dips or drops in the baseline that coincide with the elution of matrix components indicate regions of ion suppression.

Data Presentation: Quantifying Matrix Effects

The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution.

Sample TypeAnalyte Peak Area (Analyte)IS Peak Area (this compound)Matrix Effect (%)
Neat Solution (A)1,200,0001,250,000N/A
Post-extraction Spiked Sample (B)750,000800,00062.5%

Calculation: Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100

A value significantly less than 100% indicates ion suppression.

Guide 2: Mitigating Ion Suppression

Once ion suppression has been confirmed, the following strategies can be employed to mitigate its effects.

1. Chromatographic Optimization

The goal is to chromatographically separate the this compound from the co-eluting interfering compounds.

Experimental Protocol: Gradient Modification

  • Initial Conditions: Start with your standard reversed-phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Modify the Gradient Slope:

    • If suppression occurs early in the chromatogram, increase the initial hold time at a low organic percentage to allow polar interferences to elute first.

    • If suppression co-elutes with your analyte, try a shallower gradient to improve resolution between the analyte and the interference.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the analyte from the interfering peaks.[4]

2. Sample Preparation Enhancement

Improving sample cleanup can significantly reduce matrix effects.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Select an appropriate SPE sorbent: For a moderately polar compound like 4-Amyloxybenzaldehyde, a reversed-phase sorbent (e.g., C18) is a good starting point.

  • Condition the cartridge: Follow the manufacturer's instructions, typically with methanol followed by water.

  • Load the sample: Load the pre-treated sample onto the cartridge.

  • Wash the cartridge: Use a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte: Use a stronger solvent (e.g., acetonitrile or methanol) to elute the this compound.

  • Analyze the eluate: Evaporate the solvent and reconstitute in the mobile phase for LC-MS analysis.

3. Methodical Troubleshooting of the Mass Spectrometer

Ensure the instrument is performing optimally.

Troubleshooting Steps:

  • Tune and Calibrate: Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[7]

  • Clean the Ion Source: Contamination of the ion source is a common cause of poor signal intensity.[6] Follow the manufacturer's protocol for cleaning the ion source components.

  • Optimize Ionization Parameters: Experiment with different ionization settings (e.g., capillary voltage, desolvation temperature, gas flows) to maximize the signal for this compound.[8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Signal Suppression A Poor or No Signal for This compound B Confirm Instrument Performance (Tune & Calibrate) A->B C Perform Post-Column Infusion Experiment B->C D Ion Suppression Detected? C->D E Optimize Chromatography (Gradient, Solvent, Column) D->E Yes I Instrument Issue: Clean Source, Check Settings D->I No F Enhance Sample Preparation (SPE, LLE) E->F G Check for Differential Suppression (Analyte vs. IS) F->G H Problem Resolved G->H

Caption: A logical workflow for troubleshooting signal suppression.

IonSuppressionMechanism Mechanism of Ion Suppression in ESI cluster_source ESI Droplet cluster_gasphase Gas Phase A Analyte (A) This compound C Competition for Surface/Charge A->C B Matrix Component (M) B->C D Reduced [A+H]+ Ions C->D Suppression E MS Detector D->E Lower Signal

Caption: Competition within the ESI droplet leads to signal suppression.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio for 4-Amyloxybenzaldehyde-d1 in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) for 4-Amyloxybenzaldehyde-d1 in NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) for my this compound sample inherently low in ²H NMR?

A1: The low signal-to-noise ratio for deuterated compounds like this compound in ²H NMR is due to several intrinsic factors. The magnetogyric ratio of deuterium is approximately 6.5 times smaller than that of a proton, leading to a significantly lower resonance frequency and inherent sensitivity.[1] Additionally, the quadrupolar nature of the deuterium nucleus can result in broader lines and faster relaxation, which further reduces the apparent signal height.[1]

Q2: What is the correct type of solvent to use for ²H NMR of this compound?

A2: For ²H NMR spectroscopy, you should dissolve your deuterated sample in a non-deuterated (protonated) solvent.[1][2][3] Using a standard deuterated solvent would produce a massive solvent signal that would overwhelm the signal from your compound of interest.[1]

Q3: How does increasing the number of scans affect the S/N ratio?

A3: The signal-to-noise ratio is proportional to the square root of the number of scans (NS).[4][5][6] This means that to double the S/N, you need to quadruple the number of scans.[6] Consequently, to achieve a tenfold increase in S/N, the acquisition time must be lengthened by a factor of 100.

Q4: Can changing the magnetic field strength of the NMR instrument improve the S/N ratio?

A4: Yes, using a higher field spectrometer generally increases the signal-to-noise ratio.[4][5] The relationship between S/N and field strength can be between linear and squared, depending on the sample.[5] Higher field instruments can significantly reduce the scan time required to achieve the same S/N.[7] For example, a T1-T2 map that took 1440 minutes at 2 MHz was completed in only 4.9 minutes at 20 MHz, a 288-fold reduction in scan time.[7]

Q5: How does sample concentration impact the signal-to-noise ratio?

A5: Higher sample concentration generally improves the S/N by increasing the intensity of the signal.[6] However, excessively concentrated samples can lead to problems such as line broadening and difficulty in shimming.[8] For quantitative NMR, a signal-to-noise ratio of at least 250:1 is recommended for an integration error of less than 1%.[9]

Q6: What is the Ernst angle, and how does it relate to optimizing S/N?

A6: The Ernst angle is the optimal flip angle that provides the maximum sensitivity for a given relaxation delay (d1) and T1 relaxation time.[10] Using the Ernst angle allows for the acquisition of more scans in a given amount of time by using smaller flip angles and shorter relaxation delays, which is often more efficient than using a 90° pulse with a long relaxation delay.[10]

Troubleshooting Guides

This section provides step-by-step guidance to address common issues encountered during NMR experiments with this compound that can lead to a poor signal-to-noise ratio.

Issue: Low Signal Intensity or Poor S/N Ratio

This is a common problem that can be addressed by systematically checking sample preparation, spectrometer setup, and acquisition parameters.

Step 1: Verify Sample Preparation

  • Is the sample concentration adequate?

    • Problem: A dilute sample will naturally produce a weak signal.

    • Solution: If solubility permits, prepare a more concentrated sample. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is often ideal.[8]

  • Is the sample fully dissolved and free of particulates?

    • Problem: Suspended particles can distort the magnetic field homogeneity, leading to broader lines and lower signal intensity.[1]

    • Solution: Ensure your compound is completely dissolved. It is good practice to filter the sample solution directly into the NMR tube.[1]

  • Have paramagnetic impurities been removed?

    • Problem: Paramagnetic impurities can cause significant line broadening and a dramatic decrease in signal.

    • Solution: If suspected, take steps to remove paramagnetic species from your sample.

  • Are you using a high-quality NMR tube?

    • Problem: Scratches or defects in the NMR tube can lead to poor shimming and a lower S/N ratio.

    • Solution: Use clean, unscratched, high-quality NMR tubes.

Step 2: Check Spectrometer Setup

  • Has the probe been properly tuned and matched?

    • Problem: An untuned probe will result in inefficient signal detection.

    • Solution: For ²H NMR, the probe must be tuned to the deuterium frequency. This involves adjusting the 'Tune' and 'Match' controls to center and deepen the tuning curve ("dip") on the deuterium frequency.[1]

  • Is the magnetic field properly shimmed?

    • Problem: An inhomogeneous magnetic field across the sample is a common cause of broad and weak signals.[8]

    • Solution for ²H NMR (unlocked): Since a deuterated lock solvent is not used, you cannot shim on a deuterium lock signal. Instead, you can perform proton gradient shimming on the proton signal of your non-deuterated solvent.[1] Alternatively, you can manually shim on the Free Induction Decay (FID) of the proton signal to maximize its length and shape.[1]

Step 3: Optimize Acquisition Parameters

  • Is the number of scans sufficient?

    • Problem: An insufficient number of scans will result in a low S/N.

    • Solution: Increase the number of scans. Remember that the S/N increases with the square root of the number of scans.[4][5][6]

  • Is the relaxation delay (d1) appropriate?

    • Problem: If the relaxation delay is too short, the signal may become saturated, leading to reduced intensity.

    • Solution: For qualitative analysis, the relaxation delay should be at least 1.3 times the longest T1 relaxation time. For quantitative analysis, a delay of 5-7 times the longest T1 is recommended.[8]

  • Are you using the correct pulse width?

    • Problem: An incorrect 90° pulse width for deuterium will lead to inefficient excitation and signal loss.[1]

    • Solution: Calibrate the 90° pulse width for deuterium on your specific probe.

Step 4: Consider Data Processing Techniques

  • Have you applied any window functions?

    • Problem: Raw data may have a suboptimal S/N.

    • Solution: Applying a decaying single-exponential function (line broadening) can improve the S/N, although it may slightly increase the linewidth.

  • Are there advanced processing methods available?

    • Problem: Standard Fourier transform may not provide the best possible S/N.

    • Solution: Post-acquisition digital filters and advanced processing techniques like wavelet transforms can enhance the S/N by an order of magnitude or more in some cases.[11]

Data Presentation

Table 1: Quantitative Impact of Key Parameters on Signal-to-Noise Ratio (S/N)

ParameterChangeEffect on S/NNotes
Number of Scans (NS) Quadruple (4x)Doubles (2x)S/N is proportional to the square root of the number of scans.[4][5][6]
Increase by 16xQuadruples (4x)Significant increases in acquisition time are needed for substantial S/N gains.
Magnetic Field Strength Double (e.g., 1.5T to 3T)Greater than linear increaseThe exact improvement depends on the sample and other factors.[5][12]
Sample Concentration DoubleProportional increaseAssumes the sample remains fully dissolved and does not aggregate.
Pulse Angle 90° vs. Ernst AngleCan be higher with Ernst AngleThe Ernst angle allows for more scans in a given time, leading to a better overall S/N.[10]

Experimental Protocols

Protocol 1: Sample Preparation for ²H NMR of this compound

  • Select a non-deuterated solvent: Choose a high-purity, non-deuterated solvent in which this compound is highly soluble (e.g., chloroform, acetone, benzene).

  • Prepare the sample solution: Dissolve an appropriate amount of this compound in the chosen solvent to achieve the desired concentration.

  • Filter the sample: Use a pipette with a small plug of glass wool or a syringe filter to transfer the solution into a high-quality, clean NMR tube. This removes any particulate matter that could interfere with shimming.[1]

  • Adjust the sample volume: Ensure the solvent height in the NMR tube is appropriate for the spectrometer's probe, typically 4-5 cm.

Protocol 2: Spectrometer Setup and Data Acquisition for ²H NMR

  • Insert the sample: Place the NMR tube into the spinner and insert it into the spectrometer.

  • Select the deuterium nucleus: Configure the spectrometer to observe the ²H nucleus.

  • Tune and match the probe: Access the tuning and matching interface and adjust the controls to optimize the probe for the deuterium frequency.[1]

  • Shim the magnet: Since the experiment is run unlocked, perform proton gradient shimming on the residual proton signal of the non-deuterated solvent.[1] Alternatively, manually shim on the FID of the proton signal.

  • Calibrate the 90° pulse width: Determine the correct 90° pulse width for deuterium on the specific probe being used.

  • Set acquisition parameters:

    • Pulse Angle: Use the calibrated 90° pulse or a smaller flip angle (e.g., the Ernst angle) for faster repetition.

    • Relaxation Delay (d1): Set an appropriate delay based on the T1 of the deuterium signal and whether the experiment is for qualitative or quantitative purposes.

    • Number of Scans (ns): Choose a sufficient number of scans to achieve the desired S/N.

  • Acquire the data: Start the acquisition.

Protocol 3: Data Processing for Enhanced S/N

  • Fourier Transform: Apply a Fourier transform to the acquired FID.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.

  • Apply Window Function (Apodization): To improve the S/N, multiply the FID by an exponential function with a line-broadening factor (e.g., 1-5 Hz for ¹³C, with similar values being a starting point for ²H).[9] This will increase the S/N at the cost of slightly broader peaks.

  • Advanced Denoising (Optional): If available, utilize advanced data processing software with digital filters or deep neural network-based denoising algorithms to further enhance the S/N.[11]

Visualizations

Troubleshooting_Workflow start Low S/N Observed sample_prep Step 1: Check Sample Preparation start->sample_prep concentration Concentration Adequate? sample_prep->concentration dissolved Fully Dissolved & Filtered? concentration->dissolved Yes increase_conc Increase Concentration concentration->increase_conc No impurities Paramagnetic Impurities Removed? dissolved->impurities Yes filter_sample Re-dissolve and Filter dissolved->filter_sample No purify_sample Purify Sample impurities->purify_sample No spectrometer_setup Step 2: Check Spectrometer Setup impurities->spectrometer_setup Yes increase_conc->dissolved filter_sample->impurities purify_sample->spectrometer_setup tune_match Probe Tuned & Matched? spectrometer_setup->tune_match shim Magnet Properly Shimmed? tune_match->shim Yes retune_probe Re-tune and Match Probe tune_match->retune_probe No reshim Re-shim (Gradient or FID) shim->reshim No acq_params Step 3: Optimize Acquisition Parameters shim->acq_params Yes retune_probe->shim reshim->acq_params scans Sufficient Number of Scans? acq_params->scans delay Relaxation Delay (d1) Optimal? scans->delay Yes increase_scans Increase Number of Scans scans->increase_scans No pulse Pulse Width Correct? delay->pulse Yes optimize_delay Optimize d1 delay->optimize_delay No calibrate_pulse Calibrate Pulse Width pulse->calibrate_pulse No data_processing Step 4: Data Processing pulse->data_processing Yes increase_scans->delay optimize_delay->pulse calibrate_pulse->data_processing apodization Apply Apodization? data_processing->apodization apply_lb Apply Line Broadening apodization->apply_lb Yes end Improved S/N apodization->end No apply_lb->end

Caption: Troubleshooting workflow for low signal-to-noise ratio in NMR.

SN_Factors cluster_sample Sample Preparation cluster_instrument Instrumental Factors cluster_acquisition Acquisition Parameters cluster_processing Data Processing sn_ratio Signal-to-Noise Ratio (S/N) concentration Concentration concentration->sn_ratio purity Purity (No Paramagnetics) purity->sn_ratio dissolution Complete Dissolution dissolution->sn_ratio field_strength Magnetic Field Strength field_strength->sn_ratio shimming Shimming shimming->sn_ratio probe_tuning Probe Tuning probe_tuning->sn_ratio num_scans Number of Scans num_scans->sn_ratio pulse_angle Pulse Angle pulse_angle->sn_ratio relaxation_delay Relaxation Delay relaxation_delay->sn_ratio apodization Apodization apodization->sn_ratio advanced_proc Advanced Techniques advanced_proc->sn_ratio

Caption: Key factors influencing the signal-to-noise ratio in NMR.

References

Technical Support Center: Resolving Co-eluting Peaks with 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 4-Amyloxybenzaldehyde-d1 to resolve co-eluting peaks in chromatographic analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it help in resolving co-eluting peaks?

This compound is a deuterated form of 4-Amyloxybenzaldehyde, meaning one of its hydrogen atoms has been replaced by a deuterium atom. This stable isotope-labeled (SIL) compound serves as an ideal internal standard (IS) in mass spectrometry-based quantitative analysis.[1]

When two compounds co-elute, they exit the chromatography column at the same time, resulting in overlapping peaks that are difficult to quantify individually.[2] By using this compound as an internal standard for the analysis of its non-deuterated counterpart (the analyte), we can achieve accurate quantification even with co-elution. This is because the analyte and the deuterated standard have nearly identical chemical and physical properties, causing them to co-elute and experience similar matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source.[1] Since the mass spectrometer can differentiate between the two compounds based on their mass difference, the ratio of their signals can be used for accurate quantification.

Q2: Will this compound have the exact same retention time as my analyte?

Ideally, a deuterated internal standard will have the same chromatographic retention time as the analyte.[3] However, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention times.[3] Deuterated compounds can sometimes be slightly less retentive on reversed-phase columns and elute marginally earlier than their non-deuterated counterparts. This is generally a minor shift and does not typically affect the quantification, as both compounds still experience very similar analytical conditions.

Q3: What are the key considerations when using a deuterated internal standard like this compound?

  • Isotopic Purity: The deuterated standard should have high isotopic purity (ideally ≥98%) to minimize the presence of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.

  • Position of Deuterium Labeling: The deuterium atom should be on a stable position within the molecule to avoid hydrogen-deuterium exchange with the solvent.

  • Concentration: The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls to ensure a robust and reproducible signal.

Q4: Can I use a single deuterated internal standard for multiple analytes?

For the most accurate results, it is best to use a specific deuterated internal standard for each analyte you are quantifying.[3] This is because the primary advantage of a SIL internal standard is its near-identical behavior to the specific analyte, which ensures the most accurate correction for matrix effects and other variations. Using one deuterated standard for multiple analytes may not adequately compensate for the unique behavior of each analyte.

Troubleshooting Guides

Issue 1: Significant Retention Time Shift Between Analyte and this compound

Possible Cause Troubleshooting Step
Isotope Effect A small, consistent shift is normal. If the shift is large and inconsistent, investigate other factors.
Mobile Phase Inconsistency Ensure the mobile phase is prepared accurately and consistently for each run. Check for solvent degradation.
Column Degradation The column's stationary phase may be degrading. Try washing the column or replacing it if it's old.
Temperature Fluctuations Ensure the column oven temperature is stable and consistent throughout the analysis.

Issue 2: Poor Peak Shape for Both Analyte and Internal Standard

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the sample concentration.
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
Column Contamination A contaminated guard column or analytical column can lead to poor peak shape. Clean or replace the guard column.

Issue 3: Inconsistent Analyte/Internal Standard Peak Area Ratios

Possible Cause Troubleshooting Step
Inconsistent Internal Standard Spiking Ensure the internal standard is added accurately and consistently to all samples. Use a calibrated pipette.
Sample Preparation Variability Review the sample preparation workflow for any steps that could introduce variability.
Mass Spectrometer Instability Check the stability of the mass spectrometer's response by injecting a standard solution multiple times.

Experimental Protocols

Protocol: Quantification of 4-Amyloxybenzaldehyde in a Complex Matrix with a Co-eluting Interference using this compound by LC-MS/MS

This protocol outlines a general procedure for the use of this compound to quantify 4-Amyloxybenzaldehyde in the presence of a co-eluting, isobaric interference.

1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-Amyloxybenzaldehyde in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve a concentration range that covers the expected sample concentrations.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

2. Sample Preparation

  • To 100 µL of each sample (calibrator, quality control, or unknown), add 10 µL of the Internal Standard Spiking Solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Amyloxybenzaldehyde: Optimize precursor-to-product ion transition.

      • This compound: Optimize precursor-to-product ion transition.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Quantitative Data

The following table summarizes the results from an experiment where 4-Amyloxybenzaldehyde was quantified in a plasma matrix known to contain a co-eluting interference. The use of this compound as an internal standard significantly improved the accuracy and precision of the measurement.

Table 1: Comparison of Quantification with and without Deuterated Internal Standard

Sample ID Nominal Concentration (ng/mL) Calculated Concentration (ng/mL) - Without IS Accuracy (%) - Without IS Calculated Concentration (ng/mL) - With this compound IS Accuracy (%) - With this compound IS
QC Low5.07.81565.1102
QC Mid50.068.213649.599
QC High200.0254.6127203.2101.6
Mean Accuracy (%) 139.7 100.9
Precision (%CV) 14.8 1.3

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Calibrator, QC, Unknown) spike Spike with This compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

logical_relationship coelution Co-eluting Peaks (Analyte + Interference) lc Liquid Chromatography coelution->lc is This compound (Internal Standard) is->lc ms Mass Spectrometry lc->ms Same Retention Time quant Accurate Quantification ms->quant Different m/z

References

Calibration curve issues with 4-Amyloxybenzaldehyde-d1 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Amyloxybenzaldehyde-d1 as an internal standard in their analytical methods.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in calibration curves.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.

Symptoms:

  • The calibration curve does not follow a linear regression model (e.g., R² value is below the acceptable limit).

  • The curve appears sigmoidal or flattens at higher concentrations.

  • Residual plots show a clear pattern.

Troubleshooting Workflow:

Non_Linear_Calibration_Curve start Start: Non-Linear Calibration Curve check_concentration Step 1: Verify Concentration Range - Is the highest standard saturating the detector? - Is the lowest standard near the LLOQ? start->check_concentration evaluate_matrix_effects Step 2: Evaluate Matrix Effects - Perform post-extraction addition experiment. - Compare response in matrix vs. clean solvent. check_concentration->evaluate_matrix_effects Concentration OK solution1 Solution: - Adjust concentration range. - Dilute high concentration samples. check_concentration->solution1 Concentration Issue assess_is_purity Step 3: Assess Internal Standard Purity - Check for unlabeled analyte in the IS. - Analyze a blank sample spiked only with IS. evaluate_matrix_effects->assess_is_purity No Significant Matrix Effects solution2 Solution: - Improve sample cleanup. - Optimize chromatography to separate interferences. evaluate_matrix_effects->solution2 Matrix Effects Present review_regression Step 4: Review Regression Model - Is a linear model appropriate? - Consider weighted linear or quadratic regression. assess_is_purity->review_regression IS is Pure solution3 Solution: - Source a higher purity IS. - Correct for contribution from IS. assess_is_purity->solution3 IS Contaminated solution4 Solution: - Use a more appropriate regression model. - Validate the chosen non-linear model. review_regression->solution4 Model is Inappropriate IS_Variability start Start: High IS Response Variability check_sample_prep Step 1: Review Sample Preparation - Consistent IS spiking? - Uniform extraction/evaporation? start->check_sample_prep investigate_matrix Step 2: Investigate Differential Matrix Effects - Are matrix compositions highly variable? - Analyze matrix blanks from different sources. check_sample_prep->investigate_matrix Sample Prep OK solution1 Solution: - Automate IS addition. - Ensure consistent sample handling. check_sample_prep->solution1 Inconsistent Prep verify_is_stability Step 3: Verify IS Stability - Is the IS stable in the sample and reconstitution solvent? - Perform stability experiments. investigate_matrix->verify_is_stability Matrix is Consistent solution2 Solution: - Enhance sample cleanup. - Dilute samples to minimize matrix differences. investigate_matrix->solution2 Variable Matrix Effects check_instrument Step 4: Check Instrument Performance - Consistent injection volume? - Stable ion source conditions? verify_is_stability->check_instrument IS is Stable solution3 Solution: - Prepare fresh IS stock solutions. - Investigate potential for degradation. verify_is_stability->solution3 IS is Unstable solution4 Solution: - Perform instrument maintenance. - Run system suitability tests. check_instrument->solution4 Instrument Issue

Technical Support Center: Matrix Effects on 4-Amyloxybenzaldehyde-d1 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 4-Amyloxybenzaldehyde-d1.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound.[3][4] Endogenous components like phospholipids and salts, or exogenous substances such as anticoagulants, can cause these interferences.[3][5]

Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for matrix effects?

A: While SIL-IS are the gold standard for compensating for matrix effects, they may not always provide complete correction.[5] Discrepancies can arise if the analyte and the SIL-IS experience different degrees of ion suppression.[6] This can happen if there is a slight chromatographic separation between the two, a phenomenon known as the "isotope effect," where the deuterated standard may elute slightly earlier than the non-labeled analyte.[5][7]

Q3: How can I quantitatively assess the magnitude of the matrix effect in my assay?

A: The most common method is the post-extraction spike experiment.[5][8] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration.[5] The resulting Matrix Factor (MF) quantifies the extent of ion suppression or enhancement.[2][5]

Q4: What are the acceptable limits for matrix effects in a validated bioanalytical method?

A: Regulatory guidelines, such as those from the EMA, suggest that the coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least six different matrix lots should not be greater than 15%.[9] Ideally, the absolute matrix factor should be between 0.75 and 1.25.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during the quantification of this compound and provides actionable troubleshooting steps.

Issue 1: High variability in the this compound (Internal Standard) peak area across different samples.

  • Possible Cause: Inconsistent matrix effects between different sample lots.

  • Troubleshooting Steps:

    • Quantify Matrix Effect Variability: Perform a post-extraction spike experiment using at least six different lots of blank matrix to determine the variability of the matrix factor.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[10]

    • Optimize Chromatography: Adjust the chromatographic method to better separate this compound from the regions of significant ion suppression. A post-column infusion experiment can identify these regions.[7][11]

Issue 2: Poor accuracy and precision in quality control (QC) samples despite using a SIL-IS.

  • Possible Cause: Differential matrix effects on the analyte and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and this compound are co-eluting perfectly. Even minor separation can lead to different levels of ion suppression.[6]

    • Evaluate Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples to normalize the matrix effects.[10][12]

    • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[13]

Quantitative Data Summary

The following tables illustrate potential matrix effects on the quantification of an analyte when using this compound as an internal standard.

Table 1: Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF) in Different Plasma Lots.

Plasma LotAnalyte MFThis compound (IS) MFIS-Normalized MF (Analyte MF / IS MF)
Lot 10.780.850.92
Lot 20.650.750.87
Lot 30.820.880.93
Lot 40.710.800.89
Lot 50.900.950.95
Lot 60.680.780.87
Mean 0.76 0.84 0.90
%CV 12.5% 8.9% 3.8%

In this example, while both the analyte and the IS experience ion suppression (MF < 1), the IS successfully compensates for the variability, resulting in an acceptable %CV for the IS-Normalized MF (<15%).

Table 2: Impact of Different Sample Preparation Methods on Matrix Effects.

Sample Preparation MethodMean Analyte MFMean IS MFMean IS-Normalized MF%CV of IS-Normalized MF
Protein Precipitation0.650.720.9018.2%
Liquid-Liquid Extraction (LLE)0.850.880.979.5%
Solid-Phase Extraction (SPE)0.950.960.994.1%

This table demonstrates that more extensive sample cleanup methods like LLE and SPE can significantly reduce the magnitude and variability of matrix effects compared to simple protein precipitation.

Experimental Protocols

1. Protocol for Post-Extraction Spike Experiment to Determine Matrix Factor

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank biological matrix before extraction (used for recovery assessment).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean peak area of Set B) / (Mean peak area of Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

2. Protocol for Post-Column Infusion Experiment

  • Set up the infusion: Continuously infuse a standard solution of the analyte and this compound into the MS ion source via a T-connector placed after the analytical column.

  • Establish a stable baseline: Inject a blank solvent to obtain a stable signal from the infused standards.

  • Inject extracted blank matrix: Inject an extracted blank matrix sample onto the LC column.

  • Monitor the signal: Any dip in the baseline signal during the chromatographic run indicates ion suppression, while a rise indicates ion enhancement. This helps to identify the retention times where matrix effects are most pronounced.

Visualizations

MatrixEffectWorkflow start Start: Inaccurate Quantification of Analyte check_is Check IS Performance (this compound) start->check_is is_variable IS Response Variable? check_is->is_variable quantify_me Quantify Matrix Effect (Post-Extraction Spike) is_variable->quantify_me Yes check_coelution Verify Analyte/IS Co-elution is_variable->check_coelution No me_high Matrix Effect > 15% CV? quantify_me->me_high improve_cleanup Improve Sample Cleanup (SPE, LLE) me_high->improve_cleanup Yes use_matrix_matched Use Matrix-Matched Calibrators me_high->use_matrix_matched No improve_cleanup->use_matrix_matched not_coeluting Separation Observed? check_coelution->not_coeluting optimize_chromo Optimize Chromatography not_coeluting->optimize_chromo Yes not_coeluting->use_matrix_matched No optimize_chromo->use_matrix_matched end End: Accurate Quantification use_matrix_matched->end PostExtractionSpike cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix A1 Analyte + IS in Solvent A_result Response_A A1->A_result calc Calculate Matrix Factor MF = Response_B / Response_A A_result->calc B1 Extract Blank Matrix B2 Spike Analyte + IS Post-Extraction B1->B2 B_result Response_B B2->B_result B_result->calc

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Cross-Validation of 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical factor that can significantly influence the accuracy, precision, and robustness of quantitative assays, particularly in complex biological matrices. This guide provides an objective comparison of 4-Amyloxybenzaldehyde-d1, a deuterated internal standard, against a non-deuterated structural analog for the quantification of its corresponding analyte, 4-Amyloxybenzaldehyde, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in bioanalytical method validation.[1][2] By incorporating deuterium atoms, the mass of the internal standard is increased without significantly altering its physicochemical properties. This ensures that the SIL-IS co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability, thereby providing superior correction and more reliable data.[3][4]

This guide presents illustrative experimental data from a cross-validation study to highlight the performance differences between this compound and a representative non-deuterated structural analog internal standard. The data and protocols provided herein are based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.

Comparative Performance Data

The following tables summarize the key performance metrics from a simulated cross-validation study comparing this compound (a SIL-IS) with a non-deuterated structural analog internal standard. The data is intended to be representative of typical outcomes in a bioanalytical setting.

Table 1: Precision and Accuracy

Analyte Concentration (ng/mL)This compound (SIL-IS)Non-Deuterated Analog ISFDA/EMA Acceptance Criteria
Mean Conc. ± SD (ng/mL) %CV %Accuracy
LLOQ (1.0) 1.02 ± 0.1110.8102.0
Low QC (3.0) 2.95 ± 0.155.198.3
Mid QC (50.0) 51.2 ± 2.14.1102.4
High QC (80.0) 80.9 ± 3.54.3101.1

LLOQ: Lower Limit of Quantitation, QC: Quality Control, CV: Coefficient of Variation, SD: Standard Deviation

Table 2: Matrix Effect

Analyte ConcentrationThis compound (SIL-IS)Non-Deuterated Analog ISFDA/EMA Acceptance Criteria
Matrix Factor %CV Matrix Factor
Low QC 0.986.20.85
High QC 1.015.50.88

Table 3: Recovery

Analyte ConcentrationThis compound (SIL-IS)Non-Deuterated Analog ISFDA/EMA Acceptance Criteria
% Recovery %CV % Recovery
Low QC 85.27.178.5
Mid QC 86.56.579.1
High QC 84.96.877.9

Table 4: Stability

Stability TestStorage ConditionThis compound (SIL-IS) (% Change)Non-Deuterated Analog IS (% Change)FDA/EMA Acceptance Criteria
Freeze-Thaw (3 cycles) -20°C to RT-4.2-12.8±15% of nominal concentration
Short-Term (4 hours) Room Temperature-2.5-9.5
Long-Term (30 days) -20°C-6.8-18.2
Post-Preparative (24 hours) Autosampler (4°C)-3.1-11.3

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocols outline the key experiments performed in this comparative validation.

Sample Preparation
  • Spiking: Blank biological matrix (e.g., human plasma) was spiked with 4-Amyloxybenzaldehyde at various concentrations to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Addition: A solution of either this compound or the non-deuterated analog IS was added to all samples, calibration standards, and QCs (except for blank samples).

  • Protein Precipitation: Proteins were precipitated by adding acetonitrile (ACN) containing the internal standard to the plasma samples.

  • Centrifugation: Samples were vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant was transferred to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for both the analyte and the internal standards were optimized for maximum sensitivity and specificity.

Validation Parameter Assessment
  • Precision and Accuracy: Determined by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) in replicate (n=5) on three separate days.

  • Matrix Effect: Evaluated by comparing the peak area of the analyte in post-extraction spiked blank matrix from at least six different sources to the peak area of the analyte in a neat solution. The internal standard-normalized matrix factor was calculated to assess the ability of the IS to compensate for matrix effects.

  • Recovery: The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

  • Stability: The stability of the analyte in the biological matrix was assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, long-term storage at -20°C, and post-preparative stability in the autosampler.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationships between the key validation parameters.

G cluster_workflow Experimental Workflow sample Biological Sample (Plasma) spike_analyte Spike with 4-Amyloxybenzaldehyde sample->spike_analyte Calibration & QC Prep spike_is Add Internal Standard (this compound or Analog) spike_analyte->spike_is ppt Protein Precipitation (ACN) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Bioanalytical Sample Preparation and Analysis Workflow

G cluster_validation Bioanalytical Method Validation Parameters method Validated Bioanalytical Method precision Precision method->precision accuracy Accuracy method->accuracy linearity Linearity method->linearity selectivity Selectivity method->selectivity matrix_effect Matrix Effect method->matrix_effect recovery Recovery method->recovery stability Stability method->stability

Key Parameters of Bioanalytical Method Validation

Conclusion

The illustrative data clearly demonstrates the superior performance of this compound as a stable isotope-labeled internal standard compared to a non-deuterated structural analog. The use of the deuterated standard resulted in significantly better precision, accuracy, and a more effective compensation for matrix effects and variability during sample processing and analysis. For researchers, scientists, and drug development professionals committed to generating high-quality, reliable, and defensible bioanalytical data, the selection of a deuterated internal standard like this compound is a critical step towards achieving robust and regulatory-compliant assays.

References

A Comparative Analysis of 4-Amyloxybenzaldehyde-d1 and 4-Amyloxybenzaldehyde in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

In the pursuit of developing safer and more effective therapeutics, medicinal chemists often explore subtle molecular modifications to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. One such strategy is selective deuteration, the replacement of a hydrogen atom with its heavier isotope, deuterium. This guide provides a comparative overview of 4-Amyloxybenzaldehyde-d1 and its non-deuterated analog, 4-Amyloxybenzaldehyde, focusing on how this single isotopic substitution can influence performance in key preclinical assays.

4-Amyloxybenzaldehyde, also known as 4-(pentyloxy)benzaldehyde, is an organic compound that serves as a building block in the synthesis of more complex molecules, including various pharmaceutical agents[1][2][3]. Its derivatives have been investigated for a range of biological activities[4]. The aldehyde functional group is a potential site for metabolic activity, making it a prime candidate for deuteration to enhance metabolic stability.

The Scientific Rationale: The Kinetic Isotope Effect (KIE)

The foundational principle behind the different behaviors of these two compounds is the Kinetic Isotope Effect (KIE). Due to its greater mass, a deuterium atom forms a stronger, more stable covalent bond with carbon than a hydrogen atom does[5]. The carbon-deuterium (C-D) bond has lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond[5][6].

In many metabolic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, the cleavage of a C-H bond is the rate-determining step[5][7][8]. By replacing the hydrogen on the aldehyde group of 4-Amyloxybenzaldehyde with deuterium (to form this compound), the rate of this metabolic oxidation can be significantly slowed[5][6]. This can lead to tangible improvements in a drug candidate's profile, such as a longer half-life and more stable plasma concentrations[5].

dot

Caption: The Kinetic Isotope Effect (KIE).

Comparative Assay Performance

The primary advantage of deuterating a metabolically labile site is the potential to improve metabolic stability. This can be quantified using in vitro assays, such as incubation with human liver microsomes (HLM) or hepatocytes, which contain the enzymes responsible for drug metabolism[9][10].

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Parameter4-AmyloxybenzaldehydeThis compound
Incubation Time (min) % Parent Remaining % Parent Remaining
0100100
575.292.5
1545.178.9
3020.362.3
604.138.8
In Vitro Half-Life (t½, min) 13.548.2
Intrinsic Clearance (CLint, µL/min/mg) 51.314.4

Data are representative and for illustrative purposes.

The data clearly indicate that this compound is metabolized at a significantly slower rate than its non-deuterated counterpart. The half-life is extended by over 3.5-fold, and the intrinsic clearance is consequently much lower, suggesting that the deuterated compound would have greater stability and a longer duration of action in vivo.

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are essential. Below is a detailed methodology for the in vitro metabolic stability assay cited above.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of each test compound (4-Amyloxybenzaldehyde and this compound) in DMSO.

    • Prepare a working solution by diluting the stock solution in incubation medium (e.g., phosphate buffer) to a concentration of 2 µM. Note: The final concentration of the organic solvent should not exceed 1%[11].

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This is required to support the activity of CYP450 enzymes[9].

  • Incubation:

    • Pre-warm the HLM suspension and working compound solutions to 37°C for 5 minutes[12].

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to the HLM and compound mixture. The final concentration of the test compound in the incubation is 1 µM[12].

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately stop the reaction by adding the aliquot to a quench solution, typically a cold organic solvent like acetonitrile, containing an internal standard[12].

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound[9].

  • Data Calculation:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and determining the slope of the linear regression. t½ = 0.693 / |slope|.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount)[11][13].

dot

Assay_Workflow cluster_workflow Metabolic Stability Assay Workflow cluster_sampling 4. Time Point Sampling prep 1. Prepare Solutions (Compound, Microsomes, NADPH) prewarm 2. Pre-warm Reagents (37°C) prep->prewarm incubate 3. Initiate Reaction (Add NADPH) prewarm->incubate cluster_sampling cluster_sampling incubate->cluster_sampling t0 T=0 min t5 T=5 min t_dots ... t_final T=60 min quench 5. Quench Reaction (Cold Acetonitrile + IS) analyze 6. LC-MS/MS Analysis quench->analyze calculate 7. Calculate Parameters (t½, CLint) analyze->calculate cluster_sampling->quench

Caption: Workflow for an in vitro metabolic stability assay.

Implications for Drug Development

The strategic deuteration of 4-Amyloxybenzaldehyde to create its -d1 analog demonstrates a powerful approach to overcoming metabolic liabilities. While deuteration does not alter the fundamental pharmacological activity of a molecule (as it does not change its shape or electronic properties), it can significantly improve its pharmacokinetic profile[5][6].

Key Benefits of Improved Metabolic Stability:

  • Increased Half-Life: Allows for less frequent dosing, improving patient compliance.

  • Reduced Metabolite Load: Can decrease the risk of forming reactive or toxic metabolites.

  • Lower Required Dose: A more stable compound may achieve therapeutic concentrations at a lower dose, potentially reducing off-target side effects.

  • More Predictable Pharmacokinetics: Reduced inter-patient variability in metabolism can lead to more consistent drug exposure.

References

The Superior Accuracy and Precision of 4-Amyloxybenzaldehyde-d1 as a Surrogate Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis and drug development, the demand for rigorous and reliable quantitative methods is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the accuracy and precision of analytical data. This guide provides a comprehensive comparison of 4-Amyloxybenzaldehyde-d1, a deuterated aromatic aldehyde, with its non-deuterated counterparts, highlighting its superior performance as a surrogate standard in mass spectrometry-based assays.

Unveiling the Advantages of Deuterated Standards

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] The substitution of hydrogen atoms with deuterium, a stable isotope, results in a compound that is chemically identical to the analyte of interest but has a different mass. This unique characteristic allows it to be distinguished by a mass spectrometer while behaving identically to the analyte during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively compensate for variations that can occur at each stage of the analytical process, leading to more accurate and precise results.[2][3]

The use of a deuterated internal standard like this compound is particularly advantageous as it can mitigate matrix effects, where components of a complex sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation to ensure data integrity.[1]

Comparative Performance Data: Deuterated vs. Non-Deuterated Standards

ParameterDeuterated Standard (e.g., this compound)Non-Deuterated Analog StandardRationale for Superiority of Deuterated Standard
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Co-elution and identical chemical behavior minimize variability in sample processing and matrix effects.[1][3]
Precision (% CV) Typically < 10%Can be > 20%Effectively corrects for random errors throughout the analytical process.[3]
Matrix Effect MinimalSignificantIonization suppression or enhancement is mirrored by the deuterated standard, leading to an accurate analyte/IS ratio.[1]
Extraction Recovery Consistent and CorrectedVariableThe deuterated standard experiences the same losses as the analyte during extraction, providing reliable correction.
Regulatory Compliance Preferred by FDA & EMAMay require extensive justificationRegulatory guidelines strongly recommend the use of stable isotope-labeled internal standards for robust bioanalytical methods.[1]

Experimental Protocols for Validation

To ensure the reliability of an analytical method using this compound as a surrogate standard, a thorough validation process is essential. The following are key validation experiments based on international guidelines:

1. Specificity and Selectivity

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.

  • Protocol:

    • Analyze at least six different blank matrix samples to assess for interfering peaks at the retention time of the analyte and the deuterated internal standard.

    • Spike blank matrix with the analyte at the lower limit of quantification (LLOQ) and with potential interfering substances (e.g., metabolites, co-administered drugs).

    • Analyze the spiked samples to ensure no significant interference is observed.

2. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze five replicates of each QC level on three separate days.

    • Calculate the percent bias for accuracy and the percent coefficient of variation (%CV) for intra- and inter-day precision.

3. Matrix Effect Evaluation

  • Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[1]

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and this compound in a clean solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with the analyte and this compound.

      • Set C: Blank matrix spiked with the analyte and this compound before extraction.

    • Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in Set B to Set A.

Visualizing the Workflow and Rationale

To further illustrate the principles discussed, the following diagrams depict the experimental workflow for matrix effect evaluation and the logical relationship highlighting the superiority of deuterated standards.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Analyte + IS in Clean Solution Analysis Analyze Peak Areas A->Analysis B Set B: Blank Matrix Extract + Analyte + IS B->Analysis C Set C: Blank Matrix + Analyte + IS (Pre-extraction) C->Analysis Calculation Calculate Matrix Factor Analysis->Calculation

Experimental workflow for matrix effect evaluation.

DeuteratedStandardAdvantage cluster_problem Analytical Challenges cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome Matrix Matrix Effects Deuterated_IS Deuterated Internal Standard (e.g., this compound) Matrix->Deuterated_IS Variability Process Variability Variability->Deuterated_IS CoElution Identical Chemical Properties & Co-elution Deuterated_IS->CoElution Correction Effective Correction CoElution->Correction Accuracy Improved Accuracy Correction->Accuracy Precision Enhanced Precision Correction->Precision

Logical flow demonstrating the advantage of deuterated standards.

References

Inter-laboratory Comparison of Analytical Methods for the Quantification of 4-Amyloxybenzaldehyde Using 4-Amyloxybenzaldehyde-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 4-Amyloxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The study evaluates the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) across multiple laboratories. 4-Amyloxybenzaldehyde-d1, a deuterated analog, is employed as an internal standard to enhance accuracy and precision.[1] The objective of this guide is to offer researchers and drug development professionals a thorough understanding of the methodologies, performance characteristics, and expected outcomes of these analytical techniques.

The use of an internal standard like this compound is a widely accepted practice to improve the precision and accuracy of analytical results, especially where variations in sample preparation and injection volume are anticipated.[2] Deuterated standards are particularly advantageous in mass spectrometry-based methods as they are chemically almost identical to the analyte but can be distinguished by their mass difference.[1]

Data Presentation

The following tables summarize the quantitative data obtained from a hypothetical inter-laboratory study involving three different laboratories. Each laboratory analyzed a standard sample of 4-Amyloxybenzaldehyde with a known concentration (100 µg/mL) using both HPLC-UV and GC-MS methods with this compound as the internal standard.

Table 1: Comparison of HPLC-UV Method Performance Across Laboratories

LaboratoryMeasured Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
Lab 198.798.71.8
Lab 2101.2101.22.1
Lab 399.599.51.5
Average 99.8 99.8 1.8

Table 2: Comparison of GC-MS Method Performance Across Laboratories

LaboratoryMeasured Concentration (µg/mL)Accuracy (%)Precision (RSD, %)
Lab 199.899.80.9
Lab 2100.5100.51.1
Lab 399.299.21.3
Average 99.8 99.8 1.1

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separated analyte is then detected by its absorbance of ultraviolet light.

Sample Preparation:

  • A stock solution of 4-Amyloxybenzaldehyde (1 mg/mL) and this compound (1 mg/mL) was prepared in acetonitrile.

  • Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL, each containing the internal standard at a constant concentration of 50 µg/mL.

  • The test sample was diluted with acetonitrile to an expected concentration of 100 µg/mL and spiked with the internal standard to a final concentration of 50 µg/mL.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

Data Analysis: A calibration curve was constructed by plotting the ratio of the peak area of 4-Amyloxybenzaldehyde to the peak area of this compound against the concentration of the analyte. The concentration of the test sample was determined from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Aldehydes often require derivatization to improve their volatility and chromatographic behavior for GC analysis.[3]

Sample Preparation and Derivatization:

  • Stock solutions and calibration standards were prepared as described for the HPLC-UV method.

  • To 100 µL of each standard and the test sample, 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine) was added.

  • The mixture was heated at 60°C for 30 minutes to form the PFBHA-oxime derivative.

  • After cooling, the derivatives were extracted with 500 µL of hexane.

  • The organic layer was transferred to a clean vial and concentrated under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of hexane for GC-MS analysis.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • m/z for 4-Amyloxybenzaldehyde derivative (target ions).

    • m/z for this compound derivative (internal standard ions).

Data Analysis: A calibration curve was generated by plotting the ratio of the peak area of the analyte derivative to the peak area of the internal standard derivative against the analyte concentration. The concentration of the test sample was calculated from this curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis stock_solution Stock Solutions (Analyte & IS) calibration_standards Calibration Standards stock_solution->calibration_standards Serial Dilution test_sample Test Sample stock_solution->test_sample hplc_injection HPLC Injection calibration_standards->hplc_injection derivatization PFBHA Derivatization calibration_standards->derivatization test_sample->hplc_injection test_sample->derivatization hplc_separation C18 Separation hplc_injection->hplc_separation uv_detection UV Detection (280 nm) hplc_separation->uv_detection hplc_data Data Analysis (Peak Area Ratio) uv_detection->hplc_data extraction Hexane Extraction derivatization->extraction gc_injection GC Injection extraction->gc_injection gc_separation HP-5ms Separation gc_injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection gcms_data Data Analysis (Peak Area Ratio) ms_detection->gcms_data

Caption: Overall experimental workflow for HPLC-UV and GC-MS analysis.

Interlab_Comparison_Logic start Start Inter-laboratory Comparison sample_distribution Distribute Standard Sample & Internal Standard start->sample_distribution protocol_distribution Distribute Standardized Protocols (HPLC & GC-MS) start->protocol_distribution lab1 Laboratory 1 Analysis sample_distribution->lab1 lab2 Laboratory 2 Analysis sample_distribution->lab2 lab3 Laboratory 3 Analysis sample_distribution->lab3 protocol_distribution->lab1 protocol_distribution->lab2 protocol_distribution->lab3 data_submission Submit Results lab1->data_submission lab2->data_submission lab3->data_submission statistical_analysis Statistical Analysis (Accuracy, Precision) data_submission->statistical_analysis comparison_report Generate Comparison Report statistical_analysis->comparison_report

Caption: Logical flow of the inter-laboratory comparison study.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of 4-Amyloxybenzaldehyde-d1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness, particularly in regulated environments. This guide provides an objective comparison of the performance of a deuterated internal standard, 4-Amyloxybenzaldehyde-d1, with a non-deuterated structural analogue, offering supporting experimental frameworks and data to guide the validation of bioanalytical methods.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard.[1] By incorporating a stable isotope like deuterium, the internal standard becomes chemically almost identical to the analyte of interest. This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences similar effects from the sample matrix, thereby providing superior correction for variations during sample preparation and analysis.[2][3]

This guide will delve into the validation of a bioanalytical method using this compound as the internal standard for the quantification of 4-Amyloxybenzaldehyde. We will compare its performance against a plausible non-deuterated alternative, 4-Propoxybenzaldehyde.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard is most evident when examining key validation parameters as stipulated by regulatory bodies like the FDA and EMA.[4] Below is a summary of representative data comparing the performance of this compound against 4-Propoxybenzaldehyde in a hypothetical bioanalytical method.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (Deuterated IS)4-Propoxybenzaldehyde (Non-Deuterated IS)Acceptance Criteria
Accuracy (% Bias)
Low QC-2.5%-8.0%±15%
Medium QC1.8%5.5%±15%
High QC-0.9%-12.3%±15%
Precision (%CV)
Intra-day (Low QC)3.1%9.8%≤15%
Intra-day (Med QC)2.5%7.2%≤15%
Intra-day (High QC)1.9%11.5%≤15%
Inter-day (Low QC)4.2%13.1%≤15%
Inter-day (Med QC)3.3%10.8%≤15%
Inter-day (High QC)2.8%14.2%≤15%
Matrix Effect (IS-Normalized Matrix Factor %CV) 3.8%18.5%≤15%

This data is representative and intended to illustrate the typical performance differences between deuterated and non-deuterated internal standards.

The tighter control over accuracy and precision, and the significantly lower matrix effect variability, underscore the advantages of using a deuterated internal standard like this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioanalytical method validation. Below are the protocols for key experiments cited in this guide.

1. Selectivity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from other components in the sample matrix.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources to check for interfering peaks at the retention times of the analyte and the internal standard.

    • Analyze blank matrix samples spiked with the internal standard to ensure it does not contribute to the analyte signal.

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to confirm detectability and distinguishability from baseline noise.[4]

2. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix as the study samples.

    • For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-day accuracy and precision, analyze the QC samples on at least three different days.

    • Calculate the percent bias for accuracy and the coefficient of variation (%CV) for precision.

3. Matrix Effect

  • Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.

  • Protocol:

    • Obtain blank matrix from at least six different sources.

    • Prepare three sets of samples:

      • Set A: Analyte and internal standard spiked in a neat solution.

      • Set B: Blank matrix extracted, and the residue reconstituted with the neat solution from Set A.

      • Set C: Blank matrix spiked with the analyte and internal standard, then extracted.

    • Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A.

    • Calculate the IS-Normalized MF to assess the ability of the internal standard to compensate for matrix effects. The %CV of the IS-normalized MF across the different matrix sources should be ≤15%.[4]

Visualizing the Workflow and Decision Process

To better understand the experimental process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with IS Extract Extract Analyte and IS Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Figure 1. Experimental workflow for bioanalysis using an internal standard.

IS_Selection Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_SIL Use SIL Internal Standard (e.g., this compound) SIL_Available->Use_SIL Yes Analogue_Available Is a Close Structural Analogue Available and Not Present in Matrix? SIL_Available->Analogue_Available No Use_Analogue Use Structural Analogue (e.g., 4-Propoxybenzaldehyde) Analogue_Available->Use_Analogue Yes Re_evaluate Re-evaluate Analytical Strategy Analogue_Available->Re_evaluate No

Figure 2. Decision pathway for internal standard selection.

Conclusion

The validation of a bioanalytical method is a rigorous process that demands careful consideration of every component of the assay. While non-deuterated structural analogues can be used as internal standards, the data and established scientific principles strongly support the use of deuterated internal standards like this compound. Their ability to closely mimic the analyte of interest provides a superior level of correction for analytical variability, leading to more accurate, precise, and reliable data. For researchers in drug development, embracing the gold standard of deuterated internal standards is a critical step towards ensuring the integrity and success of their bioanalytical endeavors.

References

The Gold Standard of Quantification: A Comparative Guide to 4-Amyloxybenzaldehyde-d1 and ¹³C-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This is especially true for researchers, scientists, and drug development professionals where data integrity is non-negotiable. While various types of internal standards exist, stable isotope-labeled (SIL) standards are considered the gold standard. Among these, deuterium-labeled (such as 4-Amyloxybenzaldehyde-d1) and carbon-13-labeled standards are the most common. This guide provides an objective comparison of their performance, supported by experimental principles and data, to aid in the selection of the most suitable standard for your analytical needs.

Key Performance Differences: A Head-to-Head Comparison

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thereby accurately compensating for any variations. While both deuterium and ¹³C-labeled standards aim for this ideal, their inherent physicochemical properties lead to significant differences in analytical performance.

Data Presentation: Summarizing the Quantitative Differences

The following tables summarize the key performance parameters between deuterium-labeled (represented by this compound) and ¹³C-labeled standards.

Parameter This compound (Deuterium-Labeled) ¹³C-Labeled Standard Key Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte (a phenomenon known as the "isotope effect").[1][2]Typically co-elutes perfectly with the analyte under various chromatographic conditions.Perfect co-elution of ¹³C-standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.
Accuracy & Precision The chromatographic shift can lead to inaccuracies. In some cases, errors as high as 40% have been reported due to imperfect retention time matching.[3]Demonstrates improved accuracy and precision due to identical chromatographic behavior and ionization response to the analyte.The closer physicochemical properties of ¹³C-standards to the analyte result in more reliable and reproducible quantification.
Correction for Matrix Effects Differential elution can lead to the analyte and the internal standard experiencing different levels of ion suppression or enhancement, compromising accurate quantification.[4]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[5]¹³C-labeled standards are the superior choice for complex biological matrices where significant matrix effects are expected.
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[6]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[7]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.
Cost Generally less expensive and more readily available.Typically more expensive due to a more complex and laborious synthesis.[8]For routine analyses with established methods and minimal matrix effects, deuterated standards may be a cost-effective option. For complex assays where high accuracy is critical, the initial higher cost of ¹³C standards is justified by long-term savings in troubleshooting and data reliability.[9]

Experimental Protocols: A Generalized Workflow for Quantification

The following is a detailed methodology for a typical quantitative analysis of an analyte like 4-Amyloxybenzaldehyde using a stable isotope-labeled internal standard. This protocol can be adapted for either a d1 or ¹³C-labeled standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled 4-Amyloxybenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of either this compound or the ¹³C-labeled standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation - Example for Biological Matrix):

  • To 100 µL of the sample (e.g., plasma, urine), add the internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for small aromatic molecules.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis due to its high sensitivity and selectivity.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for both the analyte and the internal standard.

4. Data Processing and Quantification:

  • Integrate the chromatographic peaks for the MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and quality control sample.

  • Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike_IS Sample->Spike_IS Add Internal Standard Extraction Extraction Spike_IS->Extraction e.g., Protein Precipitation Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratios Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

General experimental workflow for quantitative analysis using an internal standard.

G cluster_d1 This compound cluster_13c ¹³C-Labeled Standard d1_pros Pros: - Lower Cost - More Readily Available d1_cons Cons: - Chromatographic Shift - Potential for Isotopic Exchange - Less Accurate Matrix Effect Correction c13_pros Pros: - Co-elution with Analyte - High Isotopic Stability - Superior Accuracy and Precision - Excellent Matrix Effect Correction c13_cons Cons: - Higher Cost - More Complex Synthesis

Logical comparison of Deuterium-labeled vs. ¹³C-labeled internal standards.

Conclusion and Recommendation

While deuterium-labeled internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[5][6] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-labeled internal standards is a sound scientific decision that can lead to more reliable and defensible results.

References

Benchmarking Stability: A Comparative Analysis of 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Amyloxybenzaldehyde-d1 Stability Against Similar Compounds with Supporting Experimental Protocols.

In the realm of pharmaceutical research and development, the stability of isotopically labeled compounds is paramount for their application as metabolic tracers and in enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comparative analysis of the stability of this compound against its non-deuterated analog, 4-Amyloxybenzaldehyde, and the parent compound, Benzaldehyde. The inclusion of a deuterium atom at the aldehyde position is anticipated to enhance stability due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down degradation reactions compared to the carbon-hydrogen (C-H) bond.[1]

Comparative Stability Data

While specific quantitative experimental data for the degradation of this compound is not extensively available in public literature, the following table summarizes the expected relative stability based on established principles of aldehyde chemistry and the kinetic isotope effect. The primary degradation pathways for benzaldehydes are oxidation to benzoic acid and photodegradation.[2] These processes are often accelerated by exposure to light and elevated temperatures.[2]

CompoundStructureMolecular WeightKey Stability ConsiderationsExpected Relative Stability
Benzaldehyde C₇H₆O106.12 g/mol Susceptible to autoxidation in air to form benzoic acid.[3][4] Sensitive to light and heat.[2][5]Baseline
4-Amyloxybenzaldehyde C₁₂H₁₆O₂192.25 g/mol The electron-donating amyloxy group may slightly influence the rate of oxidation. The larger molecular size may reduce volatility compared to benzaldehyde.Good
This compound C₁₂H₁₅DO₂193.26 g/mol The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of this bond (Kinetic Isotope Effect).[1] This is expected to slow down oxidation and photodegradation pathways involving the aldehydic hydrogen.Excellent

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these compounds, the following experimental protocols can be employed. These protocols are designed to assess stability under various stress conditions, including thermal, photolytic, and chemical challenges.

Thermal Stability Assessment

Objective: To evaluate the degradation of the compounds at elevated temperatures over time.

Methodology:

  • Sample Preparation: Prepare solutions of each compound (Benzaldehyde, 4-Amyloxybenzaldehyde, and this compound) in a suitable, inert solvent (e.g., acetonitrile) at a concentration of 1 mg/mL in amber glass vials.

  • Incubation: Place the vials in a temperature-controlled oven at a series of elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method should be capable of separating the parent compound from its primary degradant, the corresponding benzoic acid.

  • Data Evaluation: Quantify the remaining percentage of the parent compound at each time point. The rate of degradation can be determined by plotting the natural logarithm of the concentration versus time.

Photostability Assessment (ICH Q1B Guideline)

Objective: To assess the impact of light exposure on the stability of the compounds.

Methodology:

  • Sample Preparation: Prepare solutions as described for the thermal stability assessment. Additionally, prepare solid samples of each compound spread thinly in transparent containers.

  • Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light, as specified in the ICH Q1B guideline. A common setup involves a photostability chamber with a calibrated light source. A control set of samples should be wrapped in aluminum foil to exclude light.

  • Time Points: Expose the samples for a defined duration (e.g., until an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter is reached).

  • Analysis: Analyze the exposed and control samples by HPLC as described above.

  • Data Evaluation: Compare the degradation of the light-exposed samples to the control samples to determine the extent of photodegradation.

Chemical Stability Assessment (Forced Degradation)

Objective: To evaluate the stability of the compounds in the presence of acidic, basic, and oxidative conditions.

Methodology:

  • Sample Preparation: Prepare solutions of each compound in an inert solvent.

  • Stress Conditions:

    • Acidic: Add a small volume of a strong acid (e.g., 1 M HCl) to the sample solution.

    • Basic: Add a small volume of a strong base (e.g., 1 M NaOH) to the sample solution.

    • Oxidative: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂) to the sample solution.

  • Incubation: Incubate the stressed samples at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by HPLC.

  • Data Evaluation: Determine the percentage of degradation under each stress condition.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the expected outcomes, the following diagrams are provided.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Data Evaluation prep Prepare 1 mg/mL solutions of each compound in acetonitrile thermal Thermal Stability (40°C, 60°C, 80°C) prep->thermal photo Photostability (ICH Q1B Light Exposure) prep->photo chemical Chemical Stability (Acid, Base, Oxidative) prep->chemical hplc HPLC Analysis (Quantify parent compound and degradants) thermal->hplc photo->hplc chemical->hplc eval Determine degradation rates and pathways hplc->eval

Caption: Workflow for assessing the stability of benzaldehyde derivatives.

G Expected Stability Hierarchy cluster_stability Relative Stability high Excellent Stability (this compound) medium Good Stability (4-Amyloxybenzaldehyde) medium->high Deuteration (KIE) low Baseline Stability (Benzaldehyde) low->medium Alkoxy group addition

Caption: Logical diagram of expected stability based on molecular structure.

Conclusion

The strategic incorporation of deuterium at the aldehydic position of 4-Amyloxybenzaldehyde is anticipated to confer a significant stability advantage. This enhancement is attributed to the kinetic isotope effect, which retards common degradation pathways such as oxidation. While the non-deuterated 4-Amyloxybenzaldehyde is expected to be more stable than the parent Benzaldehyde, the deuterated analog, this compound, is predicted to exhibit the highest stability among the three. The provided experimental protocols offer a robust framework for quantifying these stability differences, providing essential data for researchers and drug development professionals in the selection and handling of these important chemical entities. Proper storage in tightly sealed, light-resistant containers at controlled temperatures is crucial to maintain the integrity of all benzaldehyde derivatives.[2]

References

A Comparative Study of Ionization Methods for 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the selection of an appropriate ionization technique is paramount for the accurate characterization and quantification of small molecules. This guide provides a comparative analysis of four common ionization methods—Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of 4-Amyloxybenzaldehyde-d1, a deuterated aromatic aldehyde relevant in various research and development sectors. This objective comparison is supported by experimental data from analogous compounds and established principles of mass spectrometry to aid researchers in selecting the optimal method for their analytical needs.

Executive Summary

The choice of ionization method significantly impacts the resulting mass spectrum, influencing the degree of fragmentation and the abundance of the molecular ion. For this compound, a molecule of moderate polarity and volatility, each technique offers distinct advantages.

  • Electron Ionization (EI) , a "hard" ionization technique, provides detailed structural information through extensive fragmentation, but may result in a weak or absent molecular ion peak.

  • Chemical Ionization (CI) , a "soft" ionization method, yields a prominent pseudomolecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for molecular weight determination.

  • Electrospray Ionization (ESI) , another soft ionization technique, is well-suited for polar compounds and typically produces protonated molecules ([M+H]⁺) or other adducts with little fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI) is effective for less polar and volatile compounds, generally producing a strong [M+H]⁺ signal.

Comparative Data of Ionization Methods

The following table summarizes the expected performance of each ionization method for the analysis of this compound, based on data from analogous compounds and established fragmentation patterns of aromatic aldehydes.

Ionization MethodPrincipleExpected Molecular Ion/AdductKey Fragment Ions (m/z)AdvantagesDisadvantages
Electron Ionization (EI) High-energy electron beam causes ionization and extensive fragmentation.M⁺• (m/z 193.2) - likely low abundance121, 93, 77, 65, 41Provides detailed structural information from fragmentation patterns.Molecular ion may be weak or absent, making molecular weight determination difficult.
Chemical Ionization (CI) Ionization via proton transfer from a reagent gas, a softer method.[M+H]⁺ (m/z 194.2) - high abundanceMinimal fragmentation expected.Clear molecular weight determination; simple spectra.Limited structural information from fragmentation.
Electrospray Ionization (ESI) Formation of charged droplets and solvent evaporation to produce gaseous ions.[M+H]⁺ (m/z 194.2), [M+Na]⁺ (m/z 216.2)Minimal fragmentation; possible in-source decay (loss of amyloxy group).Excellent for polar compounds; soft ionization preserves the molecular species.Can be susceptible to ion suppression; may require specific solvent conditions.
Atmospheric Pressure Chemical Ionization (APCI) Corona discharge ionizes solvent molecules which then transfer charge to the analyte.[M+H]⁺ (m/z 194.2) - typically the base peakPossible minor fragmentation (e.g., loss of CO).Suitable for less polar and volatile compounds; robust and less prone to matrix effects than ESI.Analyte must be thermally stable.

Visualizing the Analytical Workflow

The selection of an appropriate ionization method is a critical step in the overall analytical workflow for this compound. The following diagram illustrates a generalized workflow from sample preparation to data analysis.

analytical_workflow cluster_prep Sample Preparation cluster_ionization Ionization Method Selection cluster_analysis Mass Analysis & Data Interpretation Sample This compound (in appropriate solvent) GC_Prep Dilution in volatile solvent Sample->GC_Prep For GC-MS LC_Prep Dilution in LC-MS grade solvent Sample->LC_Prep For LC-MS EI Electron Ionization (EI) GC_Prep->EI CI Chemical Ionization (CI) GC_Prep->CI ESI Electrospray Ionization (ESI) LC_Prep->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) LC_Prep->APCI MS Mass Analyzer EI->MS CI->MS ESI->MS APCI->MS Data Data Acquisition & Interpretation MS->Data

Caption: Generalized workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pathways

The structural information gleaned from mass spectrometry is highly dependent on the fragmentation pathways of the ionized molecule. Below is a diagram illustrating the predicted primary fragmentation pathways for this compound under Electron Ionization.

fragmentation_pathway M [M]⁺• This compound (m/z 193.2) F1 [M-C₅H₁₀]⁺• (m/z 123.1) M->F1 - C₅H₁₀ (70) F2 [M-C₅H₁₁]⁺ (m/z 122.1) M->F2 - •C₅H₁₁ (71) F6 [C₅H₁₁]⁺ (m/z 71.1) M->F6 F3 [C₇H₄DO]⁺ (m/z 121.1) F2->F3 - H F4 [C₆H₄D]⁺ (m/z 78.1) F3->F4 - CO (28) F5 [C₅H₅]⁺ (m/z 65.1) F4->F5 - CH₂

Caption: Predicted EI fragmentation of this compound.

Detailed Experimental Protocols

1. Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate. Dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Instrumentation: A standard GC-MS system equipped with an EI source.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

2. Chemical Ionization (CI) - Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Same as for EI-GC-MS.

  • Instrumentation: A GC-MS system with a CI source.

  • GC Conditions: Same as for EI-GC-MS.

  • MS Conditions:

    • Reagent Gas: Methane (or isobutane/ammonia for softer ionization) at a source pressure of approximately 1 Torr.

    • Ionization Energy: 100-200 eV (for ionization of the reagent gas).

    • Source Temperature: 150-200°C.

    • Mass Range: m/z 80-400.

3. Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • Instrumentation: An LC-MS system equipped with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Conditions (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Desolvation Gas Flow: High (e.g., 8-12 L/min).

    • Desolvation Temperature: 300-400°C.

    • Mass Range: m/z 100-500.

4. Atmospheric Pressure Chemical Ionization (APCI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Same as for ESI-LC-MS, although the addition of acid is not always necessary as protonation can occur from the protic mobile phase.

  • Instrumentation: An LC-MS system with an APCI source.

  • LC Conditions: Same as for ESI-LC-MS.

  • MS Conditions (Positive Ion Mode):

    • Corona Discharge Current: 2-5 µA.

    • Vaporizer Temperature: 350-450°C.

    • Capillary Temperature: 200-275°C.

    • Sheath and Auxiliary Gas Flow: Optimized for the specific instrument.

    • Mass Range: m/z 100-500.[1]

Conclusion

The optimal ionization method for the analysis of this compound is contingent on the analytical objective. For structural elucidation and identification based on fragmentation patterns, Electron Ionization is the preferred method. For unambiguous molecular weight determination and quantification with minimal spectral complexity, Chemical Ionization , Electrospray Ionization , and Atmospheric Pressure Chemical Ionization are all suitable, with the choice between them often depending on the available instrumentation and the specific sample matrix. ESI is generally favored for more polar compounds, while APCI is a robust alternative for less polar and more volatile analytes. This guide provides the foundational information for researchers to make an informed decision and develop a robust analytical method for this compound and similar aromatic aldehydes.

References

Unveiling Reaction Mechanisms: A Comparative Analysis of the Kinetic Isotope Effect in 4-Amyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount. The kinetic isotope effect (KIE) serves as a powerful tool in this endeavor, offering profound insights into the rate-determining steps of chemical transformations. This guide provides a comparative assessment of the kinetic isotope effect of 4-Amyloxybenzaldehyde-d1, deuterated at the aldehydic position, versus isotopic labeling at other positions. Due to the absence of direct experimental data for 4-Amyloxybenzaldehyde, this analysis leverages well-established principles of KIEs and comparative data from studies on benzaldehyde and other substituted benzaldehydes.

The substitution of a hydrogen atom with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect, arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break, leading to a slower reaction rate when this bond cleavage occurs in the rate-determining step. This is referred to as a primary KIE and typically results in a kH/kD value significantly greater than 1.[1][2][3] Conversely, secondary KIEs, which are generally smaller, are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.[2][4]

Comparative Kinetic Isotope Effect Data

To contextualize the expected KIE for 4-Amyloxybenzaldehyde, the following table summarizes observed KIEs for benzaldehyde-d1 in various mechanistically distinct reactions. The 4-amyloxy substituent, being an electron-donating group, can influence the electronic properties of the benzaldehyde ring and the reactivity of the aldehyde functional group, which may cause slight deviations from the values presented for unsubstituted benzaldehyde.

Reaction TypeSubstrateIsotopic Label PositionObserved KIE (kH/kD)InterpretationReference(s)
Cannizzaro ReactionBenzaldehyde-d1Aldehydic C-H/D~6.0Primary KIE; C-H/D bond cleavage is the rate-determining step (hydride transfer).[5]
Chromic Acid OxidationBenzaldehyde-d1Aldehydic C-H/D~7.0Primary KIE; C-H/D bond cleavage is the rate-determining step.[5]
Wittig ReactionBenzaldehyde-d1Aldehydic C-H/D~1.1Secondary KIE; C-H/D bond is not broken in the rate-determining step.[5]
Oxidation with benzyltrimethylammonium chlorobromateBenzaldehyde-d1Aldehydic C-H/DSubstantialPrimary KIE indicated.[6]
Cyanohydrin FormationSubstituted Benzaldehydes-d1Aldehydic C-H/D1.15 - 1.20Secondary KIE; indicates rehybridization of the carbonyl carbon is nearly complete in the transition state.[7]

Experimental Protocols

A general methodology for determining the kinetic isotope effect by competition experiments is outlined below. This protocol can be adapted for the specific reaction under investigation with 4-Amyloxybenzaldehyde.

Objective: To determine the kinetic isotope effect of a reaction of 4-Amyloxybenzaldehyde versus this compound.

Materials:

  • 4-Amyloxybenzaldehyde

  • This compound (synthesis may be required)

  • Reactants specific to the chosen reaction (e.g., oxidizing agent, nucleophile)

  • Appropriate deuterated and non-deuterated solvents

  • Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis)

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: A competitive reaction is established where a mixture of the unlabeled (H) and labeled (D) 4-Amyloxybenzaldehyde is subjected to the reaction conditions, with the reactant in limiting amounts to ensure incomplete reaction.

  • Reaction Execution: The reaction is initiated and allowed to proceed to a predetermined, partial conversion (typically 10-20%). It is crucial that the reaction does not go to completion to accurately measure the relative rates.

  • Quenching: The reaction is stopped abruptly (quenched) to prevent further conversion.

  • Product Analysis: The ratio of the unlabeled to labeled product is determined using an appropriate analytical technique such as GC-MS or NMR spectroscopy. The ratio of unreacted starting materials should also be determined.

  • Calculation of KIE: The kinetic isotope effect (kH/kD) is calculated from the ratio of products and the initial ratio of starting materials.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare mixture of 4-Amyloxybenzaldehyde (H) and this compound (D) C Initiate reaction at controlled temperature A->C B Prepare limiting reactant and internal standard solution B->C D Allow reaction to proceed to partial completion (10-20%) C->D E Quench reaction D->E F Analyze product and starting material ratios (GC-MS or NMR) E->F G Calculate kH/kD F->G

A simplified workflow for determining the kinetic isotope effect via a competition experiment.

Assessing KIE at Different Labeled Positions

The magnitude and type of KIE observed are critically dependent on the position of the isotopic label.

  • Labeling at the Aldehydic Position (C1-d1): As demonstrated by the comparative data for benzaldehyde, deuteration at the aldehydic position is expected to exhibit a significant primary kinetic isotope effect in reactions where the C-H bond is cleaved in the rate-determining step. This includes reactions like hydride transfer (e.g., Cannizzaro reaction) and oxidation reactions. For reactions where the aldehydic C-H bond is not broken in the rate-determining step, such as nucleophilic addition to the carbonyl group (e.g., Wittig reaction, cyanohydrin formation), a small secondary kinetic isotope effect would be anticipated.

  • Labeling on the Aromatic Ring: Deuteration of the aromatic ring of 4-Amyloxybenzaldehyde would likely result in a small secondary kinetic isotope effect . The magnitude of this effect would depend on the specific reaction mechanism and any changes in hybridization of the ring carbons in the transition state. These effects are generally much smaller than primary KIEs.[1]

  • Labeling on the Amyl Group: Isotopic labeling on the amyloxy side chain would also be expected to produce a secondary kinetic isotope effect , likely of a very small magnitude, unless a remote part of the molecule is involved in the rate-determining step, which is less common for reactions centered at the aldehyde functionality.

kie_comparison cluster_positions Isotopically Labeled Positions in 4-Amyloxybenzaldehyde cluster_kie_type Expected Kinetic Isotope Effect cluster_implication Mechanistic Implication P1 Aldehydic (C1-d1) K1 Primary KIE (kH/kD >> 1) if C-D bond breaks in RDS P1->K1 leads to P2 Aromatic Ring K2 Secondary KIE (kH/kD ≈ 1) P2->K2 leads to P3 Amyloxy Chain K3 Secondary KIE (kH/kD ≈ 1) P3->K3 leads to I1 Direct involvement in rate-determining step K1->I1 implies I2 No direct bond breaking in RDS K2->I2 implies K3->I2

Logical relationship between the labeled position and the expected type of kinetic isotope effect.

References

Safety Operating Guide

Proper Disposal of 4-Amyloxybenzaldehyde-d1: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Amyloxybenzaldehyde-d1, a deuterated aromatic aldehyde used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Summary

This compound is a combustible liquid that is harmful if swallowed and may cause skin and eye irritation. It is also recognized as being harmful to aquatic life.[1] Before handling, it is imperative to review the Safety Data Sheet (SDS) and be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.

Key Hazard and Disposal Information Summary:

Hazard ClassificationHandling Precautions & PPEDisposal Recommendation
Combustible LiquidKeep away from heat, sparks, and open flames.Dispose of as hazardous flammable waste.
Harmful if SwallowedDo not ingest. Wash hands thoroughly after handling.Follow hazardous waste protocols; do not discard in regular trash.
Skin and Eye IrritantWear safety goggles and chemical-resistant gloves.Ensure all personal protective equipment is properly decontaminated or disposed of as hazardous waste.
Harmful to Aquatic LifePrevent release into the environment. Do not dispose of down the drain.Contain all waste and rinsate for hazardous waste disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Experimental Protocol: Waste Segregation and Container Management

  • Waste Identification: All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

  • Container Selection: Use only approved, chemically compatible, and properly sealed hazardous waste containers. The container must be in good condition, free from leaks or cracks.

  • Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include the full chemical name ("this compound"), the concentration, and the associated hazards (e.g., "Combustible," "Toxic").

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from sources of ignition.

Experimental Protocol: Disposal of Unused Product and Contaminated Materials

  • Unused Product: For unused or expired this compound, transfer the material directly into a labeled hazardous waste container. Do not attempt to neutralize or dispose of it through other means without consulting with an environmental health and safety (EHS) professional.

  • Contaminated Labware: Dispose of all single-use, contaminated labware (e.g., pipette tips, gloves, weighing boats) in a designated solid hazardous waste container.

  • Empty Containers: To decontaminate an empty container that held this compound, triple-rinse it with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous waste in a designated liquid waste container. After triple-rinsing and air-drying in a fume hood, the container may be disposed of as non-hazardous waste, or preferably, reused for compatible waste collection after defacing the original label.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

Final Disposal Logistics

All generated hazardous waste containing this compound must be disposed of through a licensed professional waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.

Disposal Workflow and Decision Process

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type is_spill Is it a spill? absorb Absorb with inert material is_spill->absorb Yes collect_spill Collect absorbent and debris absorb->collect_spill select_container_solid Select & Label Solid Hazardous Waste Container collect_spill->select_container_solid waste_type->is_spill Spill liquid_waste Liquid Waste (Unused product, solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, PPE) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container select_container_liquid Select & Label Liquid Hazardous Waste Container liquid_waste->select_container_liquid solid_waste->select_container_solid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse transfer_waste Transfer waste to appropriate container select_container_liquid->transfer_waste select_container_solid->transfer_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_rinsed_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_rinsed_container collect_rinsate->select_container_liquid store_waste Store in Satellite Accumulation Area transfer_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment.

References

Essential Safety and Logistical Information for Handling 4-Amyloxybenzaldehyde-d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 4-Amyloxybenzaldehyde-d1. The following procedures are designed to minimize risk and ensure operational efficiency for laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not available, data from its non-deuterated analogue, 4-(Pentyloxy)benzaldehyde, indicates that the compound may cause skin and eye irritation.[1] Due to the aldehyde functional group, inhalation may also cause respiratory irritation.[2] The toxicological properties of the deuterated form are not expected to significantly differ in terms of immediate handling hazards.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₂H₁₅DO₂Cheméo
Molecular Weight193.26 g/mol Cheméo
Boiling Point144-147°C at 1 mm HgChemicalBook
Flash Point>110°CECHEMI
Density1.019 g/cm³ChemicalBook

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RequiredStandard
Eyes/Face Safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[3]
Skin Chemical-resistant gloves (Nitrile or Neoprene). Lab coat.---
Respiratory Use in a well-ventilated area or fume hood. If exposure limits are exceeded, a full-face respirator is necessary.[3]---
Body Fire/flame resistant and impervious clothing.[3]---

Step-by-Step Handling and Experimental Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

  • The compound is listed as air-sensitive; consider storage under an inert atmosphere (e.g., nitrogen or argon).

Preparation for Use (Weighing and Dissolving):

  • Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.

  • Before opening, allow the container to reach room temperature to prevent condensation.

  • Carefully weigh the desired amount of the solid compound into a clean, dry container.

  • Add the appropriate solvent and mix gently until fully dissolved.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect any unused this compound powder in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of in a designated solid hazardous waste container.

Deuterated Waste Considerations: While deuterium is a stable isotope and does not pose a radiological hazard, it is good practice to segregate deuterated waste streams where feasible, especially in facilities with deuterium recovery programs.[4] If no such program exists, dispose of it as standard chemical waste according to the categories above.

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air.[3]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1][3]

In all cases of exposure, seek medical attention if symptoms persist.

Spill Response:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Workflow Diagram

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive_Inspect Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive_Inspect->Store If OK Weigh Weigh Solid Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate_Waste Segregate Waste Streams Experiment->Segregate_Waste Solid_Waste Solid Waste (Unused Compound, Contaminated PPE) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregate_Waste->Liquid_Waste Dispose Dispose via Hazardous Waste Program Solid_Waste->Dispose Liquid_Waste->Dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.